2-(4-Aminophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073066 | |
| Record name | 4-Aminophenethyl alcohol | |
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Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-10-9, 115341-06-5 | |
| Record name | 2-(4-Aminophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminophenethyl alcohol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, ar-amino- | |
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| Record name | 2-(4-Aminophenyl)ethanol | |
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| Record name | Benzeneethanol, 4-amino- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, ar-amino- | |
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| Record name | 4-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
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| Record name | 2-(4-aminophenyl)ethanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(4-Aminophenyl)ethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9), a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. This guide covers its core chemical properties, structural identifiers, detailed experimental protocols for its synthesis and characterization, and its applications.
Chemical Identity and Structure
This compound, also known as 4-aminophenethyl alcohol, is an aromatic compound featuring both a primary amine and a primary alcohol functional group. This structure makes it a valuable building block for creating more complex molecules.[1][2][3] Its key identifiers are summarized below.
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// Edges edge [color="#5F6368", arrowhead="normal", penwidth="1.5"]; structure -> cas; structure -> iupac; structure -> smiles; structure -> inchi; structure -> inchikey; structure -> synonym; } Caption: Relationship between the chemical structure and its key identifiers.
| Identifier Type | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 4-Aminophenethyl alcohol, p-Aminophenylethanol[1][5][6] |
| CAS Number | 104-10-9[1][7] |
| Molecular Formula | C₈H₁₁NO[1][7] |
| Molecular Weight | 137.18 g/mol [1][7] |
| SMILES | Nc1ccc(CCO)cc1[2][8][9] |
| InChI | InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2[1][2][4] |
| InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N[1][2][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various reactions. It typically appears as a white to light brown crystalline solid.[5][10]
| Property | Value |
| Melting Point | 107-110 °C[1][6][7] |
| Boiling Point | 255 °C[1][6][7] |
| Density (estimate) | 1.063 g/cm³[1][7] |
| pKa (Predicted) | 15.05 ± 0.10[1][7] |
| Refractive Index (estimate) | 1.5470[1][7] |
| Solubility | Soluble in methanol (B129727) and other highly polar solvents.[1][6][7] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1][11] |
Experimental Protocols
The most common synthetic route to this compound is the chemical reduction of the nitro group of a suitable precursor, such as 2-(4-nitrophenyl)ethanol. Various catalytic systems can be employed for this transformation.
Catalytic hydrogenation of 2-(4-nitrophenyl)ethanol is a clean and efficient method for preparing this compound. Palladium on carbon (Pd/C) is a commonly used catalyst.[12]
Methodology:
-
Reaction Setup: A pressure reactor is charged with 2-(4-nitrophenyl)ethanol (1 equivalent), 5-10% Pd/C catalyst (typically 5-10% by weight of the starting material), and a solvent such as ethanol (B145695) or methanol.[12][13]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 2 MPa).[12] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40 °C) for several hours (e.g., 3-12 hours).[12]
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting solid residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as white crystals.[7][12]
// Workflow {start_material, catalyst, hydrogen} -> reaction [style=invis]; start_material -> reaction [lhead=cluster_reaction, minlen=2]; catalyst -> reaction [lhead=cluster_reaction, minlen=2]; hydrogen -> reaction [lhead=cluster_reaction, minlen=2]; reaction -> filtration; filtration -> concentration; concentration -> purification; purification -> product; } Caption: General workflow for the synthesis and purification of the title compound.
To confirm the identity and purity of the synthesized product, several analytical techniques are employed.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of δ 6.6-7.0 ppm), the two methylene (B1212753) (-CH₂-) groups (δ 2.6 and 3.6 ppm), and the amine and hydroxyl protons.[7]
-
¹³C NMR: The carbon spectrum will confirm the presence of the eight unique carbon atoms in the molecule.[7]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), O-H stretching of the alcohol (broad peak around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[7]
-
-
Purity Analysis (GC/HPLC):
Applications and Reactivity
This compound is a key intermediate in various fields due to its dual functionality.
-
Polymer Chemistry: It serves as a non-symmetric monomer in the preparation of ordered polymers, such as head-to-head poly(amide-ester)s.[1][2][10]
-
Materials Science: It has been used for the functionalization of graphene nanoplatelets, which can enhance the mechanical and thermal properties of polyurethane nanocomposites.[1][2][10]
-
Organic Synthesis: It is a precursor in the synthesis of other valuable chemicals, such as 4-aminostyrene.[1][2][10]
-
Drug Development: In modern pharmacology, it is utilized as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells.[15]
-
Flavor and Fragrance: The compound is also used in the formulation of various food and cosmetic fragrances, including honey, peach, and floral scents.[7]
Safety and Handling
This compound is classified as an irritant.[10] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., type N95), should be worn when handling the compound.[8]
-
Handling Precautions: Avoid breathing dust. Use only in a well-ventilated area. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[1]
References
- 1. This compound | 104-10-9 [chemicalbook.com]
- 2. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 104-10-9 | TCI AMERICA [tcichemicals.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 9. 2-(4-aminophenyl)-ethanol [stenutz.eu]
- 10. This compound CAS#: 104-10-9 [m.chemicalbook.com]
- 11. 104-10-9|this compound|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 14. This compound | 104-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
physicochemical characteristics of 4-aminophenethyl alcohol
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Aminophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenethyl alcohol (CAS No: 104-10-9), also known as 2-(4-aminophenyl)ethanol, is a valuable bifunctional molecule utilized as a building block in organic synthesis.[1][2] Its chemical structure, possessing both a primary amine and a primary alcohol functional group, allows for its incorporation into a diverse range of molecular architectures, including polymers and pharmaceutical intermediates.[2][3][4] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core , details generalized experimental protocols for their determination, and presents a logical workflow for its characterization.
Physicochemical Properties
The fundamental physicochemical parameters of 4-aminophenethyl alcohol are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [5][6][7] |
| Molecular Weight | 137.18 g/mol | [5][7] |
| Melting Point | 106-110 °C | [6][8][9] |
| Boiling Point | 255 °C | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [10] |
| Solubility | Soluble in methanol. Slightly soluble in water. | [8][11] |
| pKa (Predicted) | 15.05 ± 0.10 | [8] |
| logP (Predicted) | 0.08 | [10] |
| Appearance | Off-white to brown crystalline powder or crystals. | [6] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for compound characterization. Below are generalized, yet detailed, methodologies for measuring the key parameters of a solid organic compound like 4-aminophenethyl alcohol.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 4-aminophenethyl alcohol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (106-110 °C) and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (typically ≤ 2 °C).
Determination of Boiling Point
The boiling point provides information about the volatility of a liquid. For high-boiling point solids like 4-aminophenethyl alcohol, distillation under reduced pressure is often preferred to prevent decomposition.
Methodology (Simple Distillation): [12]
-
Apparatus Setup: A simple distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the side arm of the distillation head.[12]
-
Procedure: The compound is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[12]
-
Measurement: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[12]
Determination of Solubility
Solubility is a key parameter influencing bioavailability and formulation.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, hexane) are chosen.
-
Sample Preparation: A known excess amount of 4-aminophenethyl alcohol is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 4-aminophenethyl alcohol is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period and then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-aminophenethyl alcohol.
Caption: Workflow for Physicochemical Characterization.
Applications in Research and Development
The physicochemical properties of 4-aminophenethyl alcohol are directly relevant to its applications:
-
Polymer Chemistry: Its bifunctionality allows it to be used as a monomer in the synthesis of poly(amide-ester)s and polyurethanes.[2] The melting and boiling points are critical for defining polymerization conditions.
-
Drug Development: As a precursor or intermediate, its solubility and logP values are essential for predicting the ADME properties of potential drug candidates derived from it.
-
Materials Science: It has been used in the functionalization of graphene nanoplatelets, where its solubility and reactivity are key to achieving desired material properties.[2]
Safety and Handling
4-Aminophenethyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
Conclusion
This technical guide provides a detailed overview of the essential . The presented data, compiled from various reliable sources, offers a solid foundation for researchers and developers working with this versatile chemical. The outlined experimental protocols provide a framework for the in-house determination and verification of these critical parameters, ensuring the quality and consistency of research outcomes. A systematic approach to characterization, as depicted in the workflow diagram, is crucial for the successful application of 4-aminophenethyl alcohol in the synthesis of novel materials and potential therapeutic agents.
References
- 1. This compound | 104-10-9 [chemicalbook.com]
- 2. 4-アミノフェネチルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminophenethyl alcohol [nastchem.com]
- 5. abmole.com [abmole.com]
- 6. 4-Aminophenethyl alcohol, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 104-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 10. This compound | CAS#:104-10-9 | Chemsrc [chemsrc.com]
- 11. 4-Aminophenethyl alcohol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Analysis of p-Aminophenylethanol
This technical guide provides a comprehensive overview of the spectroscopic data for p-aminophenylethanol (also known as 2-(4-aminophenyl)ethanol), a compound of interest in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural elucidation of p-aminophenylethanol is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of nuclei.[1][2]
Table 1: ¹H NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Note: While search results confirm the existence of ¹H NMR spectra for p-aminophenylethanol, specific peak assignments with chemical shifts, multiplicities, and integrations were not available in the provided snippets. The table structure is provided as a template.[3]
Table 2: ¹³C NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly found in search results |
Note: Search results confirm the existence of ¹³C NMR spectra for p-aminophenylethanol, but specific peak assignments were not detailed in the snippets.[4]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] The spectrum for p-aminophenylethanol exhibits characteristic absorptions for its amine, hydroxyl, and aromatic functionalities.
Table 3: Key IR Absorption Bands for p-Aminophenylethanol
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H stretch (primary amine) and O-H stretch (alcohol)[7][8] |
| ~3000 | Medium | Aromatic C-H stretch[9] |
| 2850-2960 | Medium | Aliphatic C-H stretch[9] |
| ~1600 | Medium | Aromatic C=C bending[10] |
| ~1500 | Medium | Aromatic C=C bending[10] |
| ~1000 | Strong | C-O stretch (alcohol)[7] |
Note: The specific frequencies are typical ranges for the assigned functional groups. Data is compiled from general spectroscopy principles found in the search results.[11][12]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[13][14]
Table 4: Mass Spectrometry Fragmentation Data for p-Aminophenylethanol
| m/z | Relative Intensity | Assignment |
| 137 | High | Molecular Ion [M]⁺[15] |
| 106 | High | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical)[15] |
| 107 | Medium | [M - CH₂O]⁺ (Loss of formaldehyde)[15] |
Note: The molecular formula for p-aminophenylethanol is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[15][16]
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of a solid organic compound like p-aminophenylethanol.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of purified p-aminophenylethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][17]
-
Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[17]
-
Transfer : Filter the solution into a clean 5 mm NMR tube.[1]
-
Acquisition : Place the NMR tube into the spectrometer's probe.[17] Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The strength of the magnetic field affects the resolution of the spectrum.[18]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (approx. 50 mg) of solid p-aminophenylethanol in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[19]
-
Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[19][20]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[19]
-
Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[19] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[19]
-
Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[20]
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation : Prepare a dilute solution of p-aminophenylethanol in a volatile organic solvent (e.g., methanol, acetonitrile) suitable for injection into the gas chromatograph (GC).[21]
-
Ionization : In the most common "electron impact" (EI) method, the sample is vaporized in a high vacuum and bombarded with a high-energy electron beam. This process knocks an electron off the molecule to form a molecular ion (a radical cation).[14]
-
Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[14]
-
Mass Analysis : The ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge (m/z) ratio.[14]
-
Detection : A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[14]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.
Caption: Logical workflow for structural elucidation using spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound(104-10-9) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(104-10-9) 13C NMR spectrum [chemicalbook.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(104-10-9) IR Spectrum [chemicalbook.com]
- 13. fiveable.me [fiveable.me]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 104-10-9 [chemicalbook.com]
- 17. web.mit.edu [web.mit.edu]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. webassign.net [webassign.net]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility of 2-(4-Aminophenyl)ethanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(4-Aminophenyl)ethanol, a key intermediate in various chemical syntheses. Due to a lack of comprehensive experimental studies in publicly available literature, this document summarizes the currently known qualitative solubility information.
Core Concepts: Qualitative Solubility Profile
Multiple chemical and safety data sources consistently report that this compound is soluble in methanol (B129727).[1][2][3][4][5] One source further elaborates that the compound is "easily soluble in methanol and highly polar solvents".[6] However, specific quantitative data, such as the concentration of solute in a saturated solution at a given temperature, is not available in the reviewed literature. This absence of numerical data prevents the creation of a comparative solubility table across different solvents.
Future Research and Experimental Determination
The lack of quantitative solubility data for this compound highlights a gap in the existing chemical literature. For researchers and professionals in drug development, where precise solubility is critical for formulation and bioavailability, experimental determination of these values is necessary. The following section outlines a general experimental workflow for determining the solubility of a compound like this compound.
Experimental Workflow for Solubility Determination
A standard method for determining the solubility of a chemical compound is the shake-flask method. This widely accepted technique can provide accurate and reproducible quantitative solubility data. Below is a conceptual workflow for this process.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 104-10-9 [chemicalbook.com]
- 3. This compound CAS#: 104-10-9 [m.chemicalbook.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. sincerechemical.com [sincerechemical.com]
- 6. Page loading... [guidechem.com]
CAS 104-10-9 synthesis pathways and reaction mechanisms
An In-depth Technical Guide to the Synthesis of Benzocaine (CAS 104-10-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for producing ethyl p-aminobenzoate (Benzocaine, CAS 104-10-9). The information presented is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction to Benzocaine
Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), is a widely used local anesthetic.[1] Its simple chemical structure and efficacy as a topical pain reliever have made it a staple in various pharmaceutical formulations.[2] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogs.
Primary Synthesis Pathways
There are two principal methods for the synthesis of Benzocaine:
-
Pathway 1: Fischer Esterification of p-Aminobenzoic Acid (PABA) : This is a direct, acid-catalyzed esterification of PABA with ethanol (B145695).[1][3]
-
Pathway 2: Reduction of Ethyl p-Nitrobenzoate : This two-step process involves the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group.[2][4][5]
A less common but industrially relevant approach begins with toluene (B28343).
Pathway 1: Fischer Esterification of p-Aminobenzoic Acid
This is a classic and straightforward method for preparing Benzocaine.[6] The reaction involves heating PABA with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][7][8]
Reaction Scheme:
p-Aminobenzoic Acid + Ethanol --(H+)--> Benzocaine + Water
Reaction Mechanism:
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][9] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]
-
Nucleophilic Attack by Ethanol : The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[2]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water : A molecule of water is eliminated, and a double bond is formed between the remaining oxygen and the carbon, creating a protonated ester.[3][7]
-
Deprotonation : The protonated ester is deprotonated to yield the final ester product, Benzocaine, and regenerate the acid catalyst.[7]
Caption: Fischer Esterification Reaction Mechanism.
Pathway 2: Reduction of Ethyl p-Nitrobenzoate
This pathway is an alternative route that avoids the direct handling of PABA in the esterification step.[5] It involves two main stages:
-
Esterification of p-Nitrobenzoic Acid : p-Nitrobenzoic acid is first esterified with ethanol to produce ethyl p-nitrobenzoate.[2]
-
Reduction of the Nitro Group : The nitro group of ethyl p-nitrobenzoate is then reduced to an amine group to yield Benzocaine.[2][4]
Reaction Scheme:
-
p-Nitrobenzoic Acid + Ethanol --(H+)--> Ethyl p-Nitrobenzoate + Water
-
Ethyl p-Nitrobenzoate --([H])--> Benzocaine
Reaction Mechanism:
The esterification step follows the same Fischer esterification mechanism described previously. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach in a laboratory setting.[5] Industrial synthesis often uses iron filings in the presence of an acid.[5][10]
Caption: Synthesis of Benzocaine via Reduction of Ethyl p-Nitrobenzoate.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis protocols.
Table 1: Reagent Quantities for Benzocaine Synthesis
| Pathway | Starting Material | Reagent 1 | Reagent 2 | Catalyst |
| Fischer Esterification | 1.2 g p-Aminobenzoic Acid[11] | 12.0 mL Absolute Ethanol[11] | 10 mL 10% Na2CO3 (neutralization)[3] | 1.0 mL conc. H2SO4[11] |
| Fischer Esterification | 274 g p-Aminobenzoic Acid[12] | 1500 mL Absolute Ethanol[12] | 10% Sodium Carbonate (neutralization)[12] | 160 mL Thionyl Chloride[12] |
| Reduction of Ethyl p-Nitrobenzoate | 19.5 g Ethyl p-Nitrobenzoate[4][5] | 150 cc 95% Ethanol (solvent)[4][5] | Hydrogen Gas[4][5] | 0.2 g Platinum Oxide[4][5] |
Table 2: Reaction Conditions and Yields
| Pathway | Reaction Time | Temperature | Reported Yield | Melting Point (°C) |
| Fischer Esterification | 60-75 minutes (reflux)[11] | Reflux[11] | 17.87%[13] | 88.8-89.6[13] |
| Fischer Esterification | 6.5 hours (reflux)[12] | 74-78 °C (reflux)[12] | 95.8%[12] | 90-91[12] |
| Reduction of Ethyl p-Nitrobenzoate | ~7 minutes[4][5] | Not specified (shaken with H2)[4][5] | 91-100%[4] | 89-90[4] |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of p-Aminobenzoic Acid
This protocol is adapted from a typical laboratory procedure.[3][11]
Materials:
-
p-Aminobenzoic acid (1.2 g)
-
Absolute ethanol (12.0 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
10% Sodium carbonate solution
-
Ice water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Beaker (200 mL)
-
Magnetic stir bar and stir plate
-
Vacuum filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.
-
Stir the mixture until the solid dissolves.
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring. A precipitate may form.
-
Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 60-75 minutes.
-
After refluxing, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.
-
While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding until the pH is approximately 8.
-
Collect the resulting precipitate by vacuum filtration and wash the product with three 10 mL portions of cold water.
-
Dry the product to obtain Benzocaine.
References
- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 2. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prezi.com [prezi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 11. asm.org [asm.org]
- 12. Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 13. edubirdie.com [edubirdie.com]
An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)ethanol, a versatile bifunctional molecule that has evolved from a chemical curiosity to a critical building block in modern drug discovery and materials science. This document details its historical synthesis, physicochemical properties, various synthetic methodologies with explicit experimental protocols, and its significant applications, particularly as a key intermediate in the synthesis of the β3-adrenergic agonist Mirabegron and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, its structural components, aniline (B41778) and ethanol (B145695), were well-known in the late 19th and early 20th centuries. The synthesis of related aminophenol derivatives was an active area of research during this period, driven by the burgeoning dye and pharmaceutical industries. It is highly probable that this compound was first synthesized as part of broader investigations into the chemical properties and potential applications of substituted phenethylamines. The most common and historically significant route to its preparation involves the reduction of its nitro precursor, 2-(4-nitrophenyl)ethanol. This method aligns with the extensive work on the reduction of aromatic nitro compounds, a cornerstone of synthetic organic chemistry from the late 19th century onwards.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary alcohol, dictates its chemical reactivity and physical properties. It is soluble in methanol (B129727) and other polar organic solvents.
| Property | Value | Reference |
| CAS Number | 104-10-9 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 107-110 °C | [1] |
| Boiling Point | 255 °C | [1] |
| Density | 1.063 g/cm³ (estimate) | [1] |
| pKa | 15.05 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in methanol |
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the reduction of 2-(4-nitrophenyl)ethanol. Various reducing agents and conditions have been employed, each with its own advantages and disadvantages.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro compounds.
Experimental Protocol:
-
Reaction Setup: A solution of 2-(4-nitrophenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol is placed in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel is added to the solution.
-
Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.
Chemical Reduction
Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Experimental Protocol using Hydrazine and a Metal Catalyst:
-
Reaction Setup: To a solution of 2-(4-nitrophenyl)ethanol (1 equivalent) in methanol, a catalyst such as Raney Nickel is added.[1]
-
Reducing Agent: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) is added portion-wise to the stirred mixture.[1] The reaction is exothermic and may require cooling to control the temperature.[1]
-
Reaction Conditions: The reaction mixture is heated to initiate and sustain the reaction until completion, as indicated by the cessation of gas evolution.[1]
-
Work-up: The catalyst is removed by filtration from the warm solution.[1] The solvent is removed under reduced pressure, and the resulting residue is crystallized from a suitable solvent like absolute ethanol to afford pure this compound.[1]
Applications in Drug Discovery
The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for more complex and biologically active molecules.
Intermediate in the Synthesis of Mirabegron
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. This compound is a crucial intermediate in several synthetic routes to Mirabegron.
Simplified Synthetic Workflow for Mirabegron Synthesis:
Experimental Protocol for Condensation Step (Illustrative):
-
Reaction Setup: this compound is reacted with a protected form of (2-amino-1,3-thiazol-4-yl)acetic acid in the presence of a coupling agent (e.g., EDC, DCC) and a base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DMF, DCM).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product is then purified by column chromatography to yield the desired amide intermediate.
Signaling Pathway of Mirabegron:
Mirabegron activates the β3-adrenergic receptor in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is utilized as a linker component in the synthesis of PROTACs.[2][3][4][5] The linker plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
General PROTAC Structure and Workflow:
Conclusion
This compound has transitioned from a simple organic molecule to a valuable and versatile tool in the hands of medicinal and materials chemists. Its straightforward synthesis and bifunctional nature make it an ideal starting material for the construction of complex molecular architectures. Its role in the production of the blockbuster drug Mirabegron and its emerging importance in the exciting field of PROTACs underscore its continued relevance and potential for future applications in drug discovery and development. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field.
References
- 1. umsl.edu [umsl.edu]
- 2. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 4. This compound | 104-10-9 [chemicalbook.com]
- 5. Beilsteins Handbuch der organischen Chemie: 4. Aufl - Friedrich Konrad Beilstein - Google 圖書 [books.google.com.tw]
The Expanding Horizon of 4-Aminophenethyl Alcohol: A Technical Guide for Innovative Research
For Immediate Release
Shanghai, China – December 22, 2025 – 4-Aminophenethyl alcohol, a versatile bifunctional molecule, is emerging from the shadows of a simple chemical intermediate to a compound of significant interest in advanced materials science and drug development. This technical guide provides an in-depth analysis of its current and potential research applications, offering researchers, scientists, and drug development professionals a comprehensive resource to explore its utility.
Core Properties and Specifications
4-Aminophenethyl alcohol, also known as 2-(4-aminophenyl)ethanol, is a stable, off-white to light tan crystalline powder. Its bifunctionality, stemming from the presence of a primary aromatic amine and a primary alcohol, makes it a valuable building block in organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 104-10-9 | [3] |
| Melting Point | 107-110 °C | |
| Solubility | Slightly soluble in water | [4] |
| Appearance | Off-white to light tan powder |
Current and Potential Research Applications
While traditionally used in the synthesis of polymers and dyes, recent research has unveiled more sophisticated applications for 4-aminophenethyl alcohol and its derivatives.
Advanced Polymer Synthesis
4-Aminophenethyl alcohol serves as a key monomer in the production of ordered poly(amide-ester)s.[3] These polymers exhibit unique properties due to their regular head-to-head or tail-to-tail arrangement, influencing their crystallinity and thermal behavior.
Nanomaterial Functionalization
The amine group of 4-aminophenethyl alcohol allows for the covalent functionalization of graphene nanoplatelets.[3] This surface modification can enhance the dispersion of graphene in polymer matrices and improve the mechanical and thermal properties of the resulting nanocomposites.
Pharmaceutical Drug Development
A significant emerging application lies in the synthesis of pharmaceutical agents. A derivative of 4-aminophenethyl alcohol, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, is a crucial intermediate in the synthesis of Mirabegron.[5] Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.
Bioconjugation and Drug Delivery: A Hypothetical Frontier
Inspired by the well-established use of the structurally similar p-aminobenzyl alcohol (PABA) as a self-immolative linker in antibody-drug conjugates (ADCs), 4-aminophenethyl alcohol presents an intriguing candidate for similar applications.[6][7][8][9] A self-immolative linker is a chemical moiety that, upon a specific triggering event (e.g., enzymatic cleavage), undergoes spontaneous decomposition to release a payload, such as a cytotoxic drug, in its active form.
The additional ethyl group in 4-aminophenethyl alcohol compared to PABA could influence the kinetics of the self-immolation process, potentially offering a different release profile. This presents a novel avenue for the design of next-generation drug delivery systems.
Experimental Protocols
Synthesis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (Mirabegron Intermediate)
This protocol outlines the key steps for the synthesis of the Mirabegron intermediate from 4-aminophenethyl alcohol.
Workflow for Mirabegron Intermediate Synthesis
Figure 1. Synthetic workflow for the Mirabegron intermediate.
Materials:
-
4-Aminophenethyl alcohol
-
(R)-Mandelic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent
-
Borane-tetrahydrofuran (B86392) complex or other suitable reducing agent
-
Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Formation: Dissolve 4-aminophenethyl alcohol and (R)-mandelic acid in a suitable solvent. Add the coupling agent (e.g., EDC) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Extract the reaction mixture with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.
-
Reduction: Dissolve the purified amide in a suitable anhydrous solvent under an inert atmosphere. Add the reducing agent (e.g., borane-tetrahydrofuran complex) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Final Purification: Carefully quench the reaction with methanol. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.
Synthesis of Ordered Poly(amide-ester)
This protocol describes the synthesis of a head-to-head or tail-to-tail ordered poly(amide-ester) using 4-aminophenethyl alcohol.
Workflow for Poly(amide-ester) Synthesis
Figure 2. Workflow for ordered poly(amide-ester) synthesis.
Materials:
-
4-Aminophenethyl alcohol
-
Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (B128534) (TEA), distilled
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve 4-aminophenethyl alcohol and triethylamine in anhydrous NMP in a flask equipped with a mechanical stirrer under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve isophthaloyl chloride in anhydrous NMP.
-
Slowly add the isophthaloyl chloride solution dropwise to the stirred solution of 4-aminophenethyl alcohol over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C.
Functionalization of Graphene Nanoplatelets
This protocol provides a general method for the amino-functionalization of graphene nanoplatelets using 4-aminophenethyl alcohol.
Workflow for Graphene Functionalization
Figure 3. Workflow for graphene nanoplatelet functionalization.
Materials:
-
Graphene nanoplatelets
-
Reagents for oxidation (e.g., KMnO₄, H₂SO₄, NaNO₃ for Hummers' method)
-
4-Aminophenethyl alcohol
-
EDC and N-hydroxysuccinimide (NHS) or other amide coupling agents
-
Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and sonicator
Procedure:
-
Oxidation of Graphene: Oxidize the graphene nanoplatelets to graphene oxide (GO) using a modified Hummers' method to introduce carboxylic acid groups on the surface.
-
Activation of Carboxylic Groups: Disperse the GO in DMF by sonication. Add EDC and NHS to activate the carboxylic acid groups.
-
Amination: Add 4-aminophenethyl alcohol to the activated GO dispersion and stir the mixture at room temperature for 24-48 hours.
-
Purification: Centrifuge the mixture to collect the functionalized graphene. Wash the product repeatedly with DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted reagents.
-
Drying: Dry the amino-functionalized graphene under vacuum.
Signaling Pathways and Biological Activity: An Uncharted Territory
Currently, there is a notable lack of publicly available data on the specific biological activities and signaling pathways modulated by 4-aminophenethyl alcohol itself. Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated.[10][11] This represents a significant knowledge gap and a promising area for future research.
Hypothetical Self-Immolation Mechanism
The potential of 4-aminophenethyl alcohol as a self-immolative linker can be conceptualized in a similar fashion to p-aminobenzyl alcohol. The following diagram illustrates a hypothetical cleavage and release mechanism.
Figure 4. Hypothetical self-immolation pathway.
Future Directions
The potential of 4-aminophenethyl alcohol extends beyond its current applications. Future research should focus on:
-
Systematic Toxicological and Pharmacological Profiling: Comprehensive studies are needed to determine the safety profile and any intrinsic biological activities of 4-aminophenethyl alcohol.
-
Exploration in Bioconjugation: Synthesis and evaluation of 4-aminophenethyl alcohol-based self-immolative linkers for drug delivery applications.
-
Development of Novel Derivatives: Leveraging the 4-aminophenethyl alcohol scaffold to synthesize new classes of bioactive molecules.
-
Investigation of Signaling Pathway Interactions: Elucidating if 4-aminophenethyl alcohol or its metabolites interact with specific cellular signaling pathways.
References
- 1. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 104-10-9 [chemicalbook.com]
- 4. 4-Aminophenethyl alcohol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 7. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Exploration of 2-(4-Aminophenyl)ethanol's Molecular Geometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical studies concerning the molecular geometry of 2-(4-Aminophenyl)ethanol. Due to the challenges in accessing specific computational data for this compound, this guide utilizes theoretically derived data for the structurally analogous molecule, p-aminophenol, to serve as a pertinent reference for the geometric parameters of the aminophenyl moiety. The methodologies presented are standard for the computational analysis of such aromatic compounds and are detailed to facilitate replication and further research. This document summarizes key quantitative data in structured tables and visualizes molecular and procedural information through diagrams, offering a foundational resource for researchers in medicinal chemistry and drug design.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical chemistry, particularly quantum mechanical calculations, provides a powerful tool for elucidating the stable conformations and detailed geometric parameters of such molecules.
This guide focuses on the computational approaches used to study the molecular geometry of this compound and its analogs. By examining the bond lengths, bond angles, and dihedral angles, researchers can gain insights into the molecule's conformational preferences and electronic structure.
Computational Methodology
The geometric parameters presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.
Geometry Optimization Protocol
A typical protocol for the geometry optimization of molecules like this compound involves the following steps:
-
Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is particularly important for flexible side chains, such as the ethanol (B145695) group in this compound.
-
Quantum Mechanical Calculation: Each conformer is then subjected to geometry optimization using a selected quantum mechanical method. A common and effective combination is the B3LYP functional with a 6-311G(d,p) basis set.[1]
-
Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Analysis of Results: The optimized geometries are analyzed to determine bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers are also compared to identify the most stable structures.
The following diagram illustrates a generalized workflow for these computational studies.
References
An In-depth Technical Guide to the Safe Handling, and Storage of p-Aminophenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage considerations for p-aminophenylethanol (also known as 2-(4-aminophenyl)ethanol). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practices when working with this compound. Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended.
Chemical and Physical Properties
p-Aminophenylethanol is a solid organic compound. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 104-10-9 | [2] |
| Appearance | Light brown solid/powder/crystals | [1][3] |
| Melting Point | 104 - 110 °C | [1] |
| Solubility | Soluble in methanol | [4] |
| Stability | Air sensitive | [1] |
Hazard Identification and Classification
p-Aminophenylethanol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram: [5]
Toxicological Data
For a related isomer, 1-(3-aminophenyl)ethanol , an oral LD50 of 3100 mg/kg in rats has been reported.[6] This information should be used with caution as it does not directly apply to p-aminophenylethanol.
Given the lack of specific data, p-aminophenylethanol should be handled as a substance with unknown long-term health effects, and exposure should be minimized.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling p-aminophenylethanol.
Engineering Controls
-
Ventilation: Work with p-aminophenylethanol in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or where there is a significant risk of skin contact, additional protective clothing may be necessary.[5]
-
Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.
Storage Requirements
Proper storage of p-aminophenylethanol is essential to maintain its integrity and prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]
-
Air Sensitivity: As the compound is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for sensitive applications.[1]
Experimental Protocols
The following are general experimental protocols for handling p-aminophenylethanol in a laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.
Weighing and Dispensing
-
Perform all weighing and dispensing of solid p-aminophenylethanol within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use anti-static weighing dishes to prevent scattering of the powder.
-
Clean any spills immediately using appropriate methods (see Section 8).
Preparing Solutions
-
When preparing solutions, add the solid p-aminophenylethanol to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic or generates vapors, perform this task in a chemical fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.
Waste Disposal
-
Chemical Waste: Dispose of p-aminophenylethanol and any contaminated materials as hazardous chemical waste in a designated, properly labeled, and sealed container.[3]
-
Empty Containers: Empty containers that held p-aminophenylethanol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of p-aminophenylethanol from receipt to disposal.
Caption: Logical workflow for the safe handling of p-aminophenylethanol.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory Safety Manual [ehs.cornell.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Commercial Availability and Applications of 2-(4-Aminophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a versatile organic compound with significant applications in pharmaceutical synthesis and materials science. Its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, key applications, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a light brown to brown crystalline solid.[1] It is soluble in methanol (B129727) and other highly polar solvents.[1][2]
| Property | Value | Reference |
| CAS Number | 104-10-9 | [1][2] |
| Molecular Formula | C8H11NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 107-110 °C | [2] |
| Boiling Point | 255 °C | [2] |
| Density | 1.063 g/cm³ (estimate) | [2] |
| pKa | 15.05 ± 0.10 (Predicted) | [2] |
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers. The typical purity offered is around 97-98%. Below is a summary of some of the key suppliers and their product offerings.
| Supplier | Product Number | Purity | Package Size |
| Sigma-Aldrich | 261645 | 98% | 5g, 25g |
| TCI Chemical | A0394 | >98.0% (GC) | 25g, 100g |
| Thermo Scientific (Alfa Aesar) | L15223 | 97% | 5g, 25g, 100g |
| TRC | A585045 | Not specified | 10g |
Key Applications
The primary applications of this compound stem from its utility as a chemical intermediate.
Pharmaceutical Synthesis: Mirabegron (B1684304) Intermediate
A significant application of this compound is its role as a key intermediate in the synthesis of Mirabegron.[3][4][5][6][7] Mirabegron is a β3-adrenergic agonist used for the treatment of overactive bladder.[6] In the synthesis of Mirabegron, this compound is typically reacted with a protected 2-aminothiazole-5-acetic acid derivative.[4]
Materials Science
This compound is also utilized in the field of materials science:
-
Polymer Synthesis: It serves as a non-symmetric monomer in the preparation of ordered poly(amide-ester)s.[1]
-
Synthesis of 4-aminostyrene: It can be dehydrated to produce 4-aminostyrene, a valuable monomer for the production of functional polymers.[1]
-
Graphene Functionalization: The amino group of this compound can be used to functionalize graphene nanoplatelets, modifying their surface properties for various applications.[1]
Experimental Protocols
Synthesis of this compound from 4-Nitrophenylethanol
This protocol describes the reduction of 4-nitrophenylethanol to this compound.
Materials:
-
4-Nitrophenylethanol
-
Methanol
-
0.1 M Hydrochloric acid
-
Pt-SnO2/C catalyst
-
30% Sodium hydroxide (B78521) solution
Equipment:
-
1000 mL three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 10 mL of 0.1 M hydrochloric acid, 500 mL of methanol, and 2 g of Pt-SnO2/C catalyst.
-
Heat the mixture to 68°C.
-
Add 100 g of 4-nitrophenylethanol to the reaction mixture.
-
Adjust the pH of the reaction to 7 using a 30% NaOH solution.
-
Slowly add water dropwise and collect approximately 75 g of distillate.
-
Maintain the reaction at a reflux temperature of 68°C.
-
Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Upon completion, the catalyst is removed by filtration from the warm solution. The volatiles are then distilled off under vacuum using a rotary evaporator.
-
To the liquid residue, 50 ml of absolute ethanol (B145695) is added, and the solvent is distilled off. The remaining suspension is left to crystallize.
-
The crystals are filtered from the mother liquor, washed with absolute ethanol, and dried under vacuum over P4O10 to yield white crystals of this compound.[2]
Synthesis of 4-Aminostyrene from this compound
This protocol details the dehydration of this compound to form 4-aminostyrene.
Materials:
-
This compound (p-aminophenylethanol)
-
Potassium hydroxide (KOH)
-
Ether
-
Dry ice
-
Acetone
Equipment:
-
Heating apparatus (e.g., Bunsen burner)
-
Reaction vessel suitable for heating under reduced pressure
-
Condenser with a cold trap (Dry Ice-acetone bath)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine 9.2 g of this compound with 8.8 g of potassium hydroxide.
-
Heat the mixture under a nitrogen atmosphere at a reduced pressure of approximately 6 mm.
-
The product is collected by cooling the vapor in a condenser with a Dry Ice-acetone bath.
-
The collected product is extracted with ether.
-
The ether extract is dried over solid KOH and then filtered.
-
Evaporation of the ether yields 4-aminostyrene (p-aminostyrene). The yield is reported to be around 6.4 g.[8]
Visualizations: Workflows and Logical Relationships
As this compound is primarily a synthetic intermediate, the following diagrams illustrate its role in key synthetic workflows rather than biological signaling pathways.
Caption: Synthetic workflow for this compound.
Caption: Role of this compound in Mirabegron synthesis.
References
- 1. This compound | 104-10-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 5. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(amide-ester)s using 2-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(amide-ester)s (PEAs) are a class of biodegradable polymers that merge the beneficial properties of both polyesters and polyamides. The ester linkages contribute to their biodegradability, a crucial feature for biomedical applications such as controlled drug delivery and tissue engineering. Simultaneously, the amide groups form strong intermolecular hydrogen bonds, imparting good thermal stability and mechanical strength to the material. The properties of PEAs can be finely tuned by carefully selecting the monomeric building blocks.
This document provides detailed protocols for the synthesis of poly(amide-ester)s using the aromatic amino alcohol 2-(4-aminophenyl)ethanol (B86761). The presence of the aromatic ring in this monomer is expected to enhance the thermal stability and potentially introduce unique properties to the resulting polymer, making it a person of interest for advanced drug delivery systems and other biomedical applications.
Synthesis of Poly(amide-ester)s from this compound
The synthesis of poly(amide-ester)s from this compound can be achieved through polycondensation reactions with various dicarboxylic acids or their derivatives. Two primary methods are detailed below: melt polycondensation and solution polycondensation. Melt polycondensation is a solvent-free method that is often preferred for its simplicity and lower environmental impact. Solution polycondensation, on the other hand, allows for milder reaction conditions and can be advantageous when dealing with heat-sensitive monomers or when a higher degree of control over the polymer architecture is required.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Sebacoyl Chloride
This protocol describes the synthesis of a poly(amide-ester) by reacting this compound with sebacoyl chloride in the absence of a solvent.
Materials:
-
This compound (98%)
-
Sebacoyl chloride (98%)
-
Nitrogen gas (high purity)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Condenser
-
Beakers and filtration apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a nitrogen outlet. Ensure the setup is dry and purged with nitrogen.
-
Monomer Charging: In the flask, place an equimolar amount of this compound. Heat the flask to a temperature slightly above the melting point of the amino alcohol under a gentle stream of nitrogen to create a molten monomer.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of sebacoyl chloride to the molten this compound with vigorous stirring. The reaction is exothermic, and hydrogen chloride (HCl) gas will be evolved. The HCl gas should be safely vented through the condenser outlet.
-
Pre-polymerization: Continue stirring the mixture at 120-140°C for 2-3 hours under a nitrogen atmosphere to form a low molecular weight prepolymer.
-
Polycondensation: Gradually increase the temperature to 180-200°C and apply a vacuum (around 1 mmHg) to the system. This step facilitates the removal of any remaining HCl and drives the polymerization reaction towards the formation of a high molecular weight polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. Continue the reaction under vacuum for 4-6 hours.
-
Polymer Isolation: Once the desired viscosity is achieved, cool the reactor to room temperature. The resulting solid polymer can be removed from the flask.
-
Purification: Dissolve the crude polymer in a minimal amount of DMF and precipitate it by slowly adding the solution to a large excess of methanol with constant stirring.
-
Drying: Collect the purified polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound with Adipoyl Chloride
This protocol details the synthesis of a poly(amide-ester) in a solvent at lower temperatures.
Materials:
-
This compound (98%)
-
Adipoyl chloride (98%)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Beakers and filtration apparatus
Procedure:
-
Reactor Setup: Set up a dry three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Purge the entire system with nitrogen.
-
Monomer and Solvent: In the flask, dissolve an equimolar amount of this compound and pyridine (as an acid scavenger, 2 moles per mole of diacid chloride) in anhydrous DMAc under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of adipoyl chloride in anhydrous DMAc and add it dropwise to the cooled solution of the amino alcohol via the dropping funnel with continuous stirring over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the poly(amide-ester).
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with water to remove any unreacted monomers and pyridine hydrochloride salt.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight.
Data Presentation
The following tables summarize the expected properties of poly(amide-ester)s synthesized from this compound and different diacids, based on data from analogous aromatic poly(amide-ester)s.
Table 1: Thermal Properties of Poly(amide-ester)s
| Diacid Used | Polymer Abbreviation | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| Adipic Acid | PAE-Ad | 120 - 140 | Not always observed | > 350 |
| Sebacic Acid | PAE-Seb | 100 - 120 | 180 - 200 | > 350 |
| Terephthalic Acid | PAE-Tph | 180 - 220 | > 300 | > 400 |
Table 2: Molecular Weight and Solubility of Poly(amide-ester)s
| Polymer Abbreviation | Number Average M.W. (Mn, g/mol ) | Polydispersity Index (PDI) | Solubility |
| PAE-Ad | 20,000 - 40,000 | 1.8 - 2.5 | Soluble in DMF, DMAc, DMSO |
| PAE-Seb | 25,000 - 50,000 | 1.9 - 2.8 | Soluble in DMF, DMAc, DMSO |
| PAE-Tph | 15,000 - 35,000 | 2.0 - 3.0 | Limited solubility, soluble in strong acids |
Visualizations
Diagram 1: General Synthesis Scheme for Poly(amide-ester)s
Caption: General reaction for the synthesis of poly(amide-ester)s.
Diagram 2: Experimental Workflow for Melt Polycondensation
Caption: Workflow for melt polycondensation synthesis.
Diagram 3: Potential Signaling Pathway Application in Drug Delivery
Application Notes and Protocols: Functionalization of Graphene Nanoplatelets with 4-Aminophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene nanoplatelets (GNPs) are an increasingly important material in biomedical and drug delivery applications due to their unique physicochemical properties, including a high surface-area-to-volume ratio and the ability to be functionalized with various molecules. Covalent functionalization of GNPs can enhance their dispersibility, biocompatibility, and capacity for drug loading. This document provides a detailed protocol for the covalent functionalization of graphene nanoplatelets with 4-aminophenethyl alcohol via diazonium chemistry. The introduction of hydroxyl (-OH) groups onto the GNP surface can improve hydrophilicity and provides sites for further conjugation or hydrogen bonding with therapeutic agents.
Reaction Principle
The functionalization process occurs in two main steps:
-
Diazotization: 4-aminophenethyl alcohol is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (e.g., sodium nitrite) under acidic conditions.
-
Aryl Radical Addition: The in situ generated diazonium salt spontaneously reacts with the graphene nanoplatelets. An electron transfer from the graphene to the diazonium cation generates an aryl radical, which then forms a covalent C-C bond with a carbon atom on the graphene lattice. This process changes the hybridization of the bonded carbon atom from sp² to sp³.
Experimental Protocols
Materials and Reagents
-
Graphene Nanoplatelets (GNPs)
-
4-Aminophenethyl alcohol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Ultrasonicator
Protocol 1: Functionalization of Graphene Nanoplatelets
-
Dispersion of GNPs:
-
Disperse 100 mg of graphene nanoplatelets in 50 mL of DMF in a 250 mL round-bottom flask.
-
Sonicate the dispersion for 1 hour to ensure exfoliation and uniform distribution of the nanoplatelets.
-
-
Preparation of the Diazonium Salt Solution (to be performed in a separate flask in an ice bath):
-
In a 100 mL beaker, dissolve 274 mg (2.0 mmol) of 4-aminophenethyl alcohol in 20 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate vial, dissolve 152 mg (2.2 mmol) of sodium nitrite in 5 mL of cold DI water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 4-aminophenethyl alcohol solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to allow for the complete formation of the diazonium salt.
-
-
Reaction with Graphene Nanoplatelets:
-
Slowly add the freshly prepared diazonium salt solution to the GNP dispersion at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification of the Functionalized GNPs (f-GNPs):
-
After the reaction, collect the f-GNPs by vacuum filtration using a Buchner funnel with a suitable filter membrane (e.g., PTFE).
-
Wash the collected solid sequentially with copious amounts of DI water, DMF, ethanol, and acetone to remove unreacted reagents and physisorbed molecules.
-
Dry the purified f-GNPs in a vacuum oven at 60 °C overnight.
-
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of pristine and 4-aminophenethyl alcohol functionalized graphene nanoplatelets. The exact values may vary depending on the specific graphene source and reaction conditions.
Table 1: Representative Elemental Analysis Data from X-ray Photoelectron Spectroscopy (XPS)
| Sample | C (%) | O (%) | N (%) | C/O Ratio |
| Pristine GNPs | ~95 | ~4 | <0.5 | ~23.8 |
| f-GNPs | ~88 | ~9 | ~3 | ~9.8 |
Table 2: Representative Thermogravimetric Analysis (TGA) Data
| Sample | Onset Decomposition Temperature (°C) | Weight Loss at 600 °C (%) |
| Pristine GNPs | > 600 | < 2 |
| f-GNPs | ~200-250 | ~10-15[1] |
Table 3: Representative Raman Spectroscopy Data
| Sample | D Band (cm⁻¹) | G Band (cm⁻¹) | I(D)/I(G) Ratio |
| Pristine GNPs | ~1350 | ~1580 | 0.2 - 0.5 |
| f-GNPs | ~1350 | ~1582 | 0.7 - 1.2[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the functionalization of graphene nanoplatelets.
Reaction Mechanism
Caption: Two-step reaction mechanism for GNP functionalization.
Application in Drug Delivery
The introduction of hydroxyl groups onto the surface of graphene nanoplatelets via functionalization with 4-aminophenethyl alcohol presents significant advantages for drug delivery applications. These hydroxyl groups can increase the hydrophilicity of the GNPs, improving their dispersibility and stability in physiological media.
Furthermore, the hydroxyl moieties can serve as anchoring points for the loading of therapeutic agents through hydrogen bonding. This interaction is often pH-sensitive, allowing for controlled drug release in the acidic microenvironment of tumors. For instance, anticancer drugs can be loaded onto the f-GNPs and released preferentially at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.
References
Application Notes and Protocols: 2-(4-Aminophenyl)ethanol as a Versatile Monomer in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(4-Aminophenyl)ethanol as a monomer in the synthesis of advanced polymers. This document details its application in creating poly(amide-ester)s and as a functionalizing agent in polyurethane nanocomposites, offering potential uses in biomedical applications and advanced materials. Detailed experimental protocols and characterization data are provided to facilitate research and development.
Introduction
This compound, also known as 4-aminophenethyl alcohol, is a bifunctional monomer possessing both a primary aromatic amine and a primary alcohol functional group. This unique structure allows it to participate in various polymerization reactions, leading to the formation of polymers with tailored properties. Its rigid aromatic core combined with a flexible ethyl alcohol side chain imparts a unique combination of thermal stability and processability to the resulting polymers. This monomer is particularly valuable in the synthesis of specialty polymers where control over properties such as solubility, thermal behavior, and mechanical strength is crucial.
Applications in Polymer Synthesis
This compound is a versatile building block for several types of polymers:
-
Poly(amide-ester)s: The presence of both amine and alcohol functionalities allows for the one-pot synthesis of poly(amide-ester)s through reaction with diacyl chlorides. These polymers exhibit good thermal stability and solubility in common organic solvents.
-
Polyurethane Nanocomposites: It can be used to functionalize nanoparticles, such as graphene, which are then incorporated into a polyurethane matrix. This enhances the mechanical and thermal properties of the resulting nanocomposite material.[1]
-
Polyamides: While the alcohol group does not directly participate in the primary chain formation, its presence as a side group can influence the polymer's properties, such as solubility and hydrophilicity.
Experimental Protocols
Synthesis of Poly(amide-ester) from this compound and Isophthaloyl Chloride
This protocol describes the direct polycondensation of this compound with isophthaloyl chloride to yield a poly(amide-ester).
Materials:
-
This compound (recrystallized from a suitable solvent)
-
Isophthaloyl chloride (purified by distillation under reduced pressure)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Calcium Chloride (CaCl2)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous NMP containing 5% (w/v) CaCl2.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Slowly add a solution of an equimolar amount of isophthaloyl chloride in a small amount of anhydrous NMP to the cooled monomer solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Workflow for Poly(amide-ester) Synthesis:
Caption: Workflow for the synthesis of poly(amide-ester).
Functionalization of Graphene Nanoplatelets and Preparation of Polyurethane Nanocomposites
This protocol outlines the use of this compound to functionalize graphene nanoplatelets (GNPs) and their subsequent incorporation into a polyurethane matrix.
Materials:
-
Graphene nanoplatelets (GNPs)
-
This compound
-
Poly(tetramethylene glycol) (PTMG)
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
Part 1: Functionalization of Graphene Nanoplatelets
-
Disperse a specific weight of GNPs in anhydrous DMF using sonication.
-
Add an excess amount of this compound to the GNP dispersion.
-
Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 24 hours) under a nitrogen atmosphere to promote the reaction between the amine groups of the monomer and the functional groups on the GNP surface.
-
After the reaction, cool the mixture and separate the functionalized GNPs (f-GNPs) by centrifugation or filtration.
-
Wash the f-GNPs repeatedly with DMF and then with a suitable solvent like methanol to remove unreacted monomer.
-
Dry the f-GNPs in a vacuum oven.
Part 2: Preparation of Polyurethane Nanocomposite
-
In a reaction vessel, degas PTMG at a specific temperature and vacuum for a set time.
-
Add a stoichiometric amount of MDI and react at a specific temperature to form an NCO-terminated prepolymer.
-
Disperse the dried f-GNPs in a portion of anhydrous DMF by sonication.
-
Add the f-GNP dispersion to the prepolymer and mix thoroughly.
-
Add the chain extender, 1,4-butanediol (BDO), to the mixture and stir vigorously.
-
Pour the mixture into a mold and cure at a specific temperature for a defined duration to obtain the polyurethane nanocomposite film.
Logical Relationship for Nanocomposite Synthesis:
Caption: Synthesis of polyurethane nanocomposite.
Polymer Characterization Data
The properties of polymers derived from this compound are highly dependent on the co-monomers and the polymerization conditions. Below is a summary of typical properties for a poly(amide-ester) synthesized from this compound and isophthaloyl chloride.
| Property | Value | Method |
| Inherent Viscosity (ηinh) | 0.45 - 0.65 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 180 - 220 °C | DSC |
| 10% Weight Loss Temp. (T10) | 350 - 400 °C | TGA |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO | Solubility Test |
Note: These values are illustrative and can vary based on the specific synthesis protocol and molecular weight of the polymer.
Signaling Pathways and Molecular Interactions
While not directly a signaling pathway in a biological sense, the polymerization process can be visualized as a pathway of chemical transformations.
Polymerization Pathway:
Caption: Step-growth polymerization pathway.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polymers with potential applications in various fields, including specialty plastics, composites, and biomedical materials. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile building block in their polymer synthesis endeavors. The unique combination of functional groups allows for the creation of polymers with a desirable balance of properties, making it an attractive candidate for further research and development.
References
Application Notes and Protocols for the Reduction of p-Nitrophenylethanol to p-Aminophenylethanol
Abstract
This document provides detailed experimental procedures for the reduction of p-nitrophenylethanol to the corresponding p-aminophenylethanol, a valuable intermediate in pharmaceutical synthesis. The protocols described herein focus on two primary methods: catalytic hydrogenation and chemical reduction using sodium borohydride (B1222165) with a catalyst. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding amino derivatives that are crucial building blocks for a wide array of pharmaceuticals and fine chemicals. p-Aminophenylethanol, the product of p-nitrophenylethanol reduction, is a key precursor for various biologically active molecules. The selection of an appropriate reduction method is critical and depends on factors such as substrate sensitivity, desired yield, cost-effectiveness, and available laboratory equipment. This application note details robust and scalable procedures for this important chemical transformation.
Data Summary
The following table summarizes typical quantitative data for the reduction of p-nitrophenylethanol using different methodologies. The values are compiled from established literature on the reduction of similar nitroaromatic compounds and represent expected outcomes under optimized conditions.
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Sodium Borohydride (with CoPc) |
| Starting Material | p-Nitrophenylethanol | p-Nitrophenylethanol |
| Primary Reagent | H₂ gas | Sodium Borohydride (NaBH₄) |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Cobalt(II) Phthalocyanine (B1677752) (CoPc) |
| Solvent | Ethanol (B145695) or Methanol | Ethanol |
| Reaction Temperature | 30-50°C | 20°C |
| Reaction Pressure | 0.3-0.4 MPa (Hydrogen) | Atmospheric |
| Typical Reaction Time | 4 hours | 48 hours |
| Work-up Procedure | Filtration, Solvent Evaporation, Recrystallization | Acidification, Centrifugation, Extraction, Drying, Solvent Evaporation |
| Expected Yield | >90% | ~79%[1] |
| Purity of Crude Product | High | Moderate to High |
Experimental Protocols
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of p-nitrophenylethanol via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient and generally provides high yields and purity.[2][3]
Materials:
-
p-Nitrophenylethanol
-
5% or 10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (for inerting)
-
Pressure reaction vessel (autoclave or similar)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Vessel Preparation: Add p-nitrophenylethanol (e.g., 10 g) and ethanol (e.g., 150 mL) to a suitable pressure reaction vessel.
-
Catalyst Addition: Under an inert atmosphere (argon or nitrogen), carefully add the Pd/C catalyst. The mass ratio of p-nitrophenylethanol to ethanol to catalyst should be approximately 1:6.25:0.02-0.04.[2]
-
Inerting: Seal the reaction vessel and purge the system with argon or nitrogen gas several times to remove all oxygen.
-
Hydrogenation: After inerting, purge the vessel with hydrogen gas. Pressurize the reactor to 0.3-0.4 MPa with hydrogen.
-
Reaction: Begin vigorous stirring and maintain the reaction temperature between 30-50°C. The reaction is typically complete within 4 hours.[2]
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.
-
Work-up: a. After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. d. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield light brown or off-white crystals of p-aminophenylethanol.
Method B: Reduction using Sodium Borohydride and a Cobalt Catalyst
This protocol details the reduction of the nitro group using sodium borohydride in the presence of a cobalt(II) phthalocyanine catalyst.[1] This method avoids the need for high-pressure hydrogenation equipment.
Materials:
-
p-Nitrophenylethanol
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Phthalocyanine (CoPc)
-
Ethanol
-
5N Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Reaction flask with magnetic stirrer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend p-nitrophenylethanol (e.g., 1.67 g, 10 mmol) and cobalt(II) phthalocyanine (e.g., 500 mg) in ethanol (e.g., 50 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium borohydride (e.g., 2.85 g, 75 mmol) in portions to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature (20°C) for 48 hours.[1]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Upon completion, cool the reaction mixture in an ice bath and carefully acidify with 5N hydrochloric acid. A blue precipitate may form. b. Centrifuge the mixture to separate the precipitate, which is then washed with methanol. c. Combine the centrifugate and the washings and concentrate the solution using a rotary evaporator. d. Partition the residue between water and diethyl ether. e. Make the aqueous phase alkaline with a sodium hydroxide solution and extract with diethyl ether. f. Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-aminophenylethanol. Further purification can be achieved by recrystallization.
Experimental Workflow Diagram
Caption: General workflow for the reduction of p-nitrophenylethanol.
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that the equipment is properly grounded. Pd/C can be pyrophoric, especially after use; handle with care and quench properly.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of purity and the analysis of related substances of 2-(4-Aminophenyl)ethanol using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to be a starting point for researchers and analytical scientists involved in the quality control and stability testing of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1] Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from substances generated under forced degradation conditions.
Potential Impurities and Degradation Pathways
A thorough understanding of potential impurities is crucial for developing a specific analytical method. Based on common synthetic routes, potential process-related impurities for this compound may include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Intermediates: Such as 2-(4-nitrophenyl)ethanol from the reduction of a nitro group to form the final amine.
-
By-products: Formed from side reactions during synthesis.
Forced degradation studies help to identify potential degradation products that might form during storage or upon exposure to various stress conditions.[2][3] The chemical structure of this compound, with its primary aromatic amine and alcohol functional groups, suggests susceptibility to:
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities.
-
Acidic and Basic Hydrolysis: While the core structure is relatively stable, extreme pH conditions might lead to degradation.
-
Thermal Degradation: High temperatures can induce decomposition.
-
Photolytic Degradation: Exposure to light, particularly UV, may cause degradation.
Experimental Protocol
This section details the proposed HPLC method for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
-
Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4]
-
Acid Hydrolysis: Reflux the sample solution (100 µg/mL) with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution (100 µg/mL) with 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution (100 µg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours. Dissolve the stressed sample in the diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve the stressed sample in the diluent to a final concentration of 100 µg/mL.
After stressing, the samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the proposed HPLC method.
Data Presentation
The following tables summarize the expected data from the method validation and forced degradation studies.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean | ||||
| % RSD |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Peaks |
| Acid Hydrolysis (0.1 N HCl) | |||
| Base Hydrolysis (0.1 N NaOH) | |||
| Oxidative (3% H₂O₂) | |||
| Thermal (105 °C) | |||
| Photolytic (UV/Vis) |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
The following diagram illustrates the relationship between different validation parameters that ensure the reliability of the analytical method.
Caption: Interrelationship of validation parameters for a reliable HPLC method.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the determination of this compound purity and the separation of its related substances. The method is designed to be stability-indicating, making it suitable for routine quality control and stability studies in pharmaceutical development and manufacturing. Further validation in accordance with ICH guidelines is recommended to ensure its suitability for a specific application.
References
Application Note: ¹H and ¹³C NMR Characterization of 2-(4-Aminophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 2-(4-aminophenyl)ethanol (B86761) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis.[1][2] It serves as a monomer in the preparation of polymers and is used in the synthesis of other important molecules like 4-aminostyrene.[2] Accurate structural elucidation and purity assessment are critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules.[3] This application note details the experimental procedure and expected spectral data for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below with standardized atom numbering for clear assignment of NMR signals.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These values are based on typical ranges for similar chemical environments. The exact chemical shifts can be influenced by the solvent and concentration used.[4]
¹H NMR Data (500 MHz, DMSO-d₆)
| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | ~6.9 - 7.1 | d | ~8.5 | 2H |
| H3, H5 | ~6.5 - 6.7 | d | ~8.5 | 2H |
| H7 (α-CH₂) | ~2.5 - 2.7 | t | ~7.0 | 2H |
| H8 (β-CH₂) | ~3.5 - 3.7 | t | ~7.0 | 2H |
| OH | ~4.5 - 5.0 | s (broad) | - | 1H |
| NH₂ | ~4.8 - 5.2 | s (broad) | - | 2H |
Note: The protons on the aromatic ring form an AA'BB' system. The -OH and -NH₂ protons are often broad singlets due to chemical exchange and their chemical shifts can vary significantly with concentration, temperature, and solvent.[5][6]
¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon (Atom No.) | Chemical Shift (δ, ppm) |
| C1 | ~128 - 130 |
| C2, C6 | ~129 - 131 |
| C3, C5 | ~114 - 116 |
| C4 | ~145 - 147 |
| C7 (α-CH₂) | ~38 - 40 |
| C8 (β-CH₂) | ~60 - 62 |
Note: Carbon atoms attached to electronegative atoms (like oxygen and nitrogen) are deshielded and appear at higher chemical shifts (downfield).[7][8]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.[11] DMSO-d₆ is often a good choice for compounds with exchangeable protons like -OH and -NH₂.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[11]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9][10] The final sample depth in the tube should be about 4 cm.[11]
-
Standard: The solvent typically contains a reference standard, such as tetramethylsilane (B1202638) (TMS), for calibrating the chemical shift scale to 0.0 ppm.[11]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
Workflow and Data Analysis
The overall process from sample handling to final data interpretation is outlined below.
Data Processing Steps:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons in each unique environment.
-
Peak Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to the corresponding nuclei in the molecular structure. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC) may be employed for unambiguous assignments.
References
- 1. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-10-9 [chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. mun.ca [mun.ca]
- 11. research.reading.ac.uk [research.reading.ac.uk]
Application of 2-(4-Aminophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Application Note AN2025-12-22
Introduction
2-(4-Aminophenyl)ethanol (B86761) is a versatile bifunctional molecule incorporating both a primary aromatic amine and a primary alcohol. This unique structural motif makes it a valuable building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly prominent in the construction of substituted phenylethanolamine scaffolds, which are central to a class of drugs targeting adrenergic receptors. This document provides a detailed overview of the application of this compound in pharmaceutical synthesis, with a focus on the preparation of key intermediates for β-adrenergic receptor agonists.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor for the synthesis of β-adrenergic receptor agonists.[3] A notable example is its use in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[4] The synthesis of Mirabegron and its intermediates often involves the modification of both the amino and hydroxyl groups of the this compound backbone.
Synthesis of Key Pharmaceutical Intermediates
Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
This compound is a crucial intermediate in the synthesis of Mirabegron.[4][5] The synthesis involves the reductive amination of a suitable phenylglyoxal (B86788) derivative with this compound or the reduction of a precursor containing a nitro group.
Experimental Protocol: Reductive Amination Approach
A common route involves the reaction of 2-(4-nitrophenyl)ethanol with (R)-styrene oxide, followed by the reduction of the nitro group.
Workflow for the Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
References
- 1. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Aminophenethyl Alcohol in the Synthesis of a Novel Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of analgesic drug development is continually evolving, with a significant focus on identifying novel compounds that offer effective pain relief with improved safety profiles compared to existing medications. While not a direct precursor to currently marketed analgesics, 4-aminophenethyl alcohol presents a valuable starting material for the synthesis of novel analgesic candidates. Its structural similarity to p-aminophenol, the key precursor to acetaminophen (B1664979) (paracetamol), makes it a compound of interest for developing new N-acetyl-p-aminophenol (APAP) analogs.
This document provides detailed application notes and protocols for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide , a structural analog of acetaminophen, from 4-aminophenethyl alcohol. This compound represents a novel chemical entity for investigation in analgesic research. We will also discuss the hypothesized mechanism of action based on its structural relationship to acetaminophen and provide a framework for its pharmacological evaluation.
Data Presentation
The following tables summarize the key chemical and physical properties of the reactant and the synthesized product, as well as a template for summarizing experimental results.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 4-Aminophenethyl Alcohol (Reactant) | N-[4-(2-hydroxyethyl)phenyl]acetamide (Product) |
| IUPAC Name | 2-(4-aminophenyl)ethanol | N-[4-(2-hydroxyethyl)phenyl]acetamide |
| Molecular Formula | C₈H₁₁NO | C₁₀H₁₃NO₂ |
| Molecular Weight | 137.18 g/mol | 179.22 g/mol [1] |
| Appearance | Solid | White to off-white solid (predicted) |
| Melting Point | 105-108 °C | Not available |
| Boiling Point | 295-298 °C | Not available |
| Solubility | Soluble in ethanol, methanol | Soluble in polar organic solvents (predicted) |
Table 2: Experimental Data Summary (Template)
| Parameter | Value | Units | Notes |
| Reactant Mass | g | ||
| Acetic Anhydride Volume | mL | ||
| Crude Product Mass | g | ||
| Crude Yield | % | ||
| Purified Product Mass | g | ||
| Final Yield | % | ||
| Melting Point Range | °C | ||
| Purity (e.g., by HPLC) | % |
Experimental Protocols
The following protocol details the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide from 4-aminophenethyl alcohol via N-acetylation. This procedure is adapted from the well-established synthesis of acetaminophen from p-aminophenol.
Synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide
Objective: To synthesize N-[4-(2-hydroxyethyl)phenyl]acetamide by acetylation of the amino group of 4-aminophenethyl alcohol.
Materials:
-
4-aminophenethyl alcohol
-
Acetic anhydride
-
Deionized water
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenethyl alcohol in a suitable solvent such as water or a mixture of water and a polar organic solvent.
-
Addition of Acetic Anhydride: While stirring the solution, slowly add 1.1 equivalents of acetic anhydride. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-[4-(2-hydroxyethyl)phenyl]acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of N-[4-(2-hydroxyethyl)phenyl]acetamide.
Caption: Workflow for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide.
Hypothesized Signaling Pathway
The analgesic mechanism of acetaminophen is not fully elucidated but is thought to be centrally mediated. A leading hypothesis involves its de-acetylation in the liver to p-aminophenol, which then crosses the blood-brain barrier. In the brain, it is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404. AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also acts on the endocannabinoid system. It is hypothesized that N-[4-(2-hydroxyethyl)phenyl]acetamide may follow a similar metabolic and signaling pathway.
Caption: Hypothesized metabolic and signaling pathway for analgesic action.
Conclusion
4-Aminophenethyl alcohol serves as a viable starting material for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide, a novel structural analog of acetaminophen. The straightforward N-acetylation protocol provides a basis for the production of this compound for further research. The potential for this molecule to exhibit analgesic properties, possibly with an altered safety profile compared to acetaminophen, makes it a person of interest for drug discovery and development programs focused on new non-opioid pain therapeutics. The provided protocols and conceptual frameworks are intended to facilitate further investigation into this and related compounds.
References
Application Notes: Synthesis and Evaluation of Novel Anti-inflammatory Agents from 2-(4-Aminophenyl)ethanol
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] The development of new, effective, and safe anti-inflammatory agents remains a significant challenge in medicinal chemistry.[3] 2-(4-Aminophenyl)ethanol is a versatile chemical scaffold possessing a primary aromatic amine and a hydroxyl group, making it an attractive starting material for the synthesis of diverse derivatives. This document outlines a proposed workflow for the synthesis of a novel library of amide derivatives from this compound and their subsequent evaluation as potential anti-inflammatory agents.
Rationale for Synthesis The primary amino group of this compound serves as a key nucleophilic handle for modification. By reacting it with a series of substituted acyl chlorides or sulfonyl chlorides, a library of novel amide and sulfonamide derivatives can be generated. This approach, known as molecular hybridization, combines different pharmacophores to potentially enhance biological activity and improve pharmacokinetic properties.[3] The goal is to identify derivatives that effectively modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and p38 MAPK pathways, which are central to the inflammatory response.[1][4][5]
Proposed Experimental Workflow The overall process involves the chemical synthesis of a compound library, followed by a series of in vitro biological assays to screen for anti-inflammatory activity. Promising candidates can then be further characterized.
Caption: High-level workflow for synthesis and screening of anti-inflammatory agents.
Key Inflammatory Signaling Pathways
A primary goal of anti-inflammatory drug discovery is to target key signaling cascades that regulate the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[1][6] The NF-κB and MAPK signaling pathways are critical regulators of inflammation.[4][5]
References
- 1. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Inflammation Pathway | Cell Signaling Technology [cellsignal.com]
- 5. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]
- 6. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. 2-(4-Aminophenyl)ethanol is a versatile molecule that can be attached to the surface of nanoparticles, providing a primary amine group for further conjugation and a hydroxyl group that can influence solubility and biocompatibility. This document provides detailed protocols for the functionalization of gold and iron oxide nanoparticles with this compound, along with methods for their characterization and a discussion of their potential applications.
Core Concepts in Nanoparticle Functionalization
The attachment of this compound to nanoparticle surfaces can be achieved through several chemical strategies. For gold nanoparticles (AuNPs), the strong affinity between gold and sulfur allows for the use of thiol-containing linkers. Alternatively, for nanoparticles with surface carboxyl groups, such as carboxylated AuNPs or iron oxide nanoparticles (IONPs), carbodiimide (B86325) chemistry is a robust method for forming stable amide bonds with the amine group of this compound.[1][2] The choice of functionalization strategy depends on the nanoparticle material, desired stability, and the intended application.
Capping agents play a crucial role in nanoparticle synthesis and functionalization by stabilizing the particles, preventing aggregation, and providing functional groups for further modification.[3][4] this compound itself can act as a capping agent during nanoparticle synthesis or be attached post-synthesis to a pre-existing capping layer.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs) with this compound via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to the surface of carboxylated gold nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2]
Materials:
-
Carboxylated Gold Nanoparticles (AuNPs) (e.g., 20 nm)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching Buffer: Tris-HCl (50 mM, pH 7.4)
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated AuNPs in MES buffer.
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (15 mg/mL) in MES buffer.
-
Add the EDC/NHS solution to the AuNP suspension. The final concentration of EDC and NHS should be 2 mM and 5 mM, respectively.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Centrifuge the activated AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm particles) and discard the supernatant.
-
Resuspend the pellet in coupling buffer (PBS).
-
Prepare a solution of this compound in PBS (e.g., 10 mg/mL).
-
Add the this compound solution to the activated AuNP suspension. The molar excess of this compound will depend on the desired surface coverage and should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Washing:
-
Add quenching buffer (Tris-HCl) to the reaction mixture to a final concentration of 25 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the functionalized AuNPs and discard the supernatant.
-
Wash the nanoparticles by resuspending the pellet in PBST and centrifuging again. Repeat this washing step three times to remove any unbound this compound and by-products.
-
-
Final Resuspension and Storage:
-
Resuspend the final functionalized AuNP pellet in a suitable buffer for your application (e.g., PBS).
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Synthesis and In-Situ Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol describes a co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles and functionalizing them in-situ with this compound, which acts as a capping agent.[5][6]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer with heating plate
-
Permanent magnet
Procedure:
-
Preparation of Iron Salt Solution:
-
In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere to prevent oxidation. A typical concentration would be 0.2 M FeCl₃ and 0.1 M FeCl₂.
-
Heat the solution to 80°C with vigorous stirring.
-
-
Addition of Capping Agent:
-
Dissolve this compound in deionized water and add it to the iron salt solution. The amount of this compound should be optimized to achieve the desired particle size and surface coverage.
-
-
Co-precipitation:
-
Rapidly add ammonium hydroxide solution to the heated mixture with vigorous stirring. This will cause the pH to increase to ~10-11 and result in the formation of a black precipitate of iron oxide nanoparticles.
-
Continue stirring the reaction mixture at 80°C for 1-2 hours under a nitrogen atmosphere.
-
-
Washing and Purification:
-
Allow the solution to cool to room temperature.
-
Use a strong permanent magnet to separate the synthesized nanoparticles from the solution.
-
Discard the supernatant and wash the nanoparticles with deionized water. Repeat this magnetic separation and washing process several times until the pH of the washing solution is neutral.
-
Finally, wash the nanoparticles with ethanol (B145695) to remove excess water.
-
-
Drying and Storage:
-
Dry the functionalized IONPs in a vacuum oven at 60°C.
-
Store the dried nanoparticles in a desiccator.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of nanoparticles.
Table 1: Characterization Techniques and Expected Results
| Characterization Technique | Parameter Measured | Expected Results for this compound Functionalization |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for AuNPs) | A red-shift in the SPR peak of AuNPs after functionalization, indicating a change in the local refractive index around the nanoparticles. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Polydispersity Index (PDI) | An increase in the hydrodynamic diameter after functionalization due to the added molecular layer. A low PDI value indicates a monodisperse sample. |
| Zeta Potential | Surface Charge | A change in the zeta potential towards a more positive value (depending on the initial charge and pH) due to the presence of the amine group. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of new peaks corresponding to the aromatic C-H stretching, N-H bending, and C-N stretching from this compound. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Detection of nitrogen (N 1s) and changes in the C 1s and O 1s spectra, confirming the presence of the organic molecule on the nanoparticle surface. |
| Transmission Electron Microscopy (TEM) | Size, Morphology, and Aggregation State | Visualization of the nanoparticle core size and shape. Should show well-dispersed nanoparticles after functionalization. |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | A weight loss step corresponding to the decomposition of the organic layer, which can be used to quantify the amount of this compound on the surface. |
Quantitative Data Summary
The following table provides illustrative quantitative data that could be obtained from the characterization of this compound functionalized nanoparticles. Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific synthesis and functionalization parameters.
Table 2: Illustrative Quantitative Characterization Data
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization |
| Carboxylated AuNPs (20 nm) | Hydrodynamic Diameter (nm) | 25 ± 2 | 35 ± 3 |
| Zeta Potential (mV) at pH 7.4 | -35 ± 5 | -15 ± 4 | |
| Surface Plasmon Resonance (nm) | 520 | 525 | |
| Amine Surface Density (molecules/nm²) | N/A | ~2.5 | |
| IONPs (15 nm) | Hydrodynamic Diameter (nm) | 20 ± 4 | 30 ± 5 |
| Zeta Potential (mV) at pH 7.4 | -20 ± 6 | +10 ± 3 | |
| Saturation Magnetization (emu/g) | 65 | 60 | |
| Amine Surface Density (molecules/nm²) | N/A | ~3.1 |
Visualizations
Experimental Workflow for AuNP Functionalization
Caption: Workflow for the functionalization of carboxylated AuNPs.
Potential Cellular Uptake Pathway
References
- 1. cytodiagnostics.com [cytodiagnostics.com]
- 2. scienceservices.de [scienceservices.de]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Note: A Step-by-Step Guide to the Synthesis of 2-(4-Aminophenyl)ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of 2-(4-aminophenyl)ethanol (B86761) and its subsequent derivatization. This compound is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fine chemicals, and agricultural products.[1] Its structure features three reactive sites amenable to modification: the primary amino group, the primary hydroxyl group, and the aromatic ring, allowing for the creation of diverse chemical libraries.
Part 1: Synthesis of the Core Scaffold: this compound
The most common and established route to synthesize the this compound core (CAS: 104-10-9) is a two-step process starting from 2-phenylethanol (B73330).[2] This involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to a primary amine.
Experimental Protocol 1: Two-Step Synthesis of this compound
Step 1: Nitration of 2-Phenylethanol
-
Under vigorous stirring, cool 250 mL of nitric acid (HNO₃) to a temperature between -10°C and -5°C in an ice-salt bath.
-
Slowly add 61.08 g (0.450 mol) of 2-phenylethanol dropwise, ensuring the temperature remains below 10°C.[2]
-
After the addition is complete, pour the reaction mixture into 3 L of ice water with stirring.
-
Allow the mixture to stand, then decant the dilute acid from the heavy yellow liquid (crude nitrated product).
-
Wash the crude product repeatedly with water to yield a mixture of 2-(4-nitrophenyl)ethanol and its ortho-isomer.
-
The desired para-isomer, 2-(4-nitrophenyl)ethanol, can be isolated and purified through crystallization from ethanol (B145695).[2]
Step 2: Reduction of 2-(4-Nitrophenyl)ethanol
-
Dissolve the purified 2-(4-nitrophenyl)ethanol (e.g., 0.20 mol) in methanol (B129727) (e.g., 260 mL).
-
To this mixture, carefully add hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) portion-wise (e.g., 2 x 25 mL) to initiate and sustain the exothermic reaction.[2]
-
Heat the reaction mixture gently (e.g., to 80°C) until gas evolution ceases, indicating the completion of the reaction.[2]
-
Filter the warm solution to remove the catalyst.
-
Remove the solvent from the filtrate under vacuum using a rotary evaporator.
-
The resulting crude product can be crystallized from absolute ethanol to yield pure this compound as white crystals.[2]
Caption: Workflow for the synthesis of the this compound core.
Part 2: Derivatization Strategies
The this compound scaffold allows for modification at both the amino group and the aromatic ring, providing pathways to a wide range of derivatives.
Modification of the Amino Group
A. N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][5] This one-pot procedure avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[6]
Experimental Protocol 2: General N-Alkylation
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloromethane.
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) to the mixture.[6][7] These agents selectively reduce the intermediate imine in the presence of the carbonyl starting material.[6]
-
Stir the reaction at room temperature for 2.5 to 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated derivative.
Caption: General workflow for N-alkylation via reductive amination.
B. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[8][9] This reaction allows for the synthesis of N-aryl derivatives under relatively mild conditions.
Experimental Protocol 3: General N-Arylation
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 eq.), the aryl halide (e.g., bromobenzene) (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP) (1-10 mol%).[10]
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 eq.).[10]
-
Add an anhydrous solvent, such as toluene (B28343) or dioxane.
-
Heat the reaction mixture (e.g., 80-110°C or via microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Modification of the Aromatic Ring
Derivatization of the aromatic ring typically requires initial functionalization, such as halogenation, to introduce a handle for subsequent cross-coupling reactions.
A. Electrophilic Halogenation
The electron-rich aromatic ring of this compound can be halogenated using electrophilic halogenating agents.
Experimental Protocol 4: Bromination of the Aromatic Ring
-
Dissolve this compound (1.96 g, 14.28 mmol) in dimethylformamide (DMF, 71 mL) and cool the solution to 0°C.[2]
-
Add N-bromosuccinimide (NBS) (2.5 g, 14.28 mmol) in one portion.
-
Remove the cold bath and stir the solution at room temperature for 2 hours.[2]
-
Upon completion, wash the reaction mixture with water (3 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude mixture by column chromatography (e.g., 30% EtOAc in hexanes) to yield the brominated derivative (e.g., 2-(4-amino-3-bromophenyl)ethanol).[2]
B. Palladium-Catalyzed Cross-Coupling Reactions
Once a halogen (e.g., -Br, -I) is installed on the aromatic ring, it can serve as a coupling partner in various palladium-catalyzed reactions to form new C-C bonds.
-
Suzuki-Miyaura Coupling: Reacts the aryl halide with an aryl or vinyl boronic acid/ester to form biaryl compounds.[11][12]
-
Sonogashira Coupling: Reacts the aryl halide with a terminal alkyne to produce arylalkynes.[13][14]
The general workflow for these reactions involves a palladium catalyst, a suitable ligand, a base, and a solvent, similar to the Buchwald-Hartwig amination.
Caption: General workflow for aromatic ring modification via cross-coupling.
Data Summary Tables
Table 1: Summary of Conditions for Core Synthesis and Derivatization
| Reaction | Starting Material | Key Reagents | Catalyst / Reducing Agent | Solvent | Typical Conditions | Ref. |
| Nitration | 2-Phenylethanol | Nitric Acid (HNO₃) | - | Neat | -10 to 10°C | [2] |
| Nitro Reduction | 2-(4-Nitrophenyl)ethanol | Hydrazine Hydrate | Raney Nickel | Methanol | 40-80°C | [2] |
| Reductive Amination | This compound | Aldehyde or Ketone | NaBH₃CN or NaBH(OAc)₃ | Methanol / DCM | Room Temp, 2-4h | [6][7] |
| Buchwald-Hartwig | This compound | Aryl Halide, Base (KOtBu) | Pd(OAc)₂ / X-Phos | Toluene | 80-110°C | [10] |
| Bromination | This compound | N-Bromosuccinimide (NBS) | - | DMF | 0°C to Room Temp, 2h | [2] |
| Suzuki Coupling | Aryl Halide Derivative | Boronic Acid, Base (K₃PO₄) | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80°C | [12] |
| Sonogashira Coupling | Aryl Halide Derivative | Terminal Alkyne, Base | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | Room Temp to 80°C | [13][15] |
References
- 1. klandchemicals.com [klandchemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Aminophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(4-Aminophenyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process. The first step involves the nitration of 2-phenylethanol (B73330) to yield 2-(4-nitrophenyl)ethanol. The second step is the reduction of the nitro group of 2-(4-nitrophenyl)ethanol to an amino group, affording the final product. Key reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, often with hydrogen gas or a hydrogen donor such as hydrazine (B178648) hydrate (B1144303).[1][2][3]
Q2: What are the critical parameters to control during the nitration of 2-phenylethanol?
A2: Temperature control is paramount during the nitration of 2-phenylethanol. The reaction is highly exothermic, and maintaining a low temperature (typically between -10 to -5°C) is crucial to prevent over-nitration and the formation of undesired isomers.[1] Vigorous stirring is also essential to ensure proper mixing and heat dissipation.
Q3: How can I monitor the progress of the reduction of 2-(4-nitrophenyl)ethanol?
A3: The progress of the reduction reaction can be effectively monitored using thin-layer chromatography (TLC).[2][3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/methanol), the disappearance of the starting material (2-(4-nitrophenyl)ethanol) spot indicates the completion of the reaction.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, the crude product can be purified by several methods. Common techniques include filtration to remove the catalyst, followed by crystallization from a suitable solvent like absolute ethanol (B145695).[1] For higher purity, column chromatography using silica (B1680970) gel is also an effective method.[1]
Troubleshooting Guide
Issue 1: Low yield in the nitration of 2-phenylethanol.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature too high | Maintain a strict temperature range of -10 to -5°C during the addition of nitric acid. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone). |
| Insufficient mixing | Ensure vigorous and constant stirring throughout the reaction to promote homogeneity and prevent localized overheating. |
| Incorrect stoichiometry of reagents | Carefully measure and use the correct molar ratios of 2-phenylethanol and nitric acid as specified in the protocol. |
Issue 2: Incomplete reduction of 2-(4-nitrophenyl)ethanol.
| Potential Cause | Troubleshooting Steps |
| Deactivated catalyst | Use a fresh or properly activated catalyst. For catalytic hydrogenation, ensure the catalyst has not been exposed to air or poisons. |
| Insufficient hydrogen source | For catalytic hydrogenation, ensure an adequate supply of hydrogen gas or a sufficient molar excess of the hydrogen donor (e.g., hydrazine hydrate). |
| Poor catalyst dispersion | Ensure vigorous stirring or agitation to keep the catalyst suspended in the reaction mixture, maximizing the active surface area.[4] |
| Incorrect pH | For certain reduction methods, the pH of the reaction medium can be critical. Adjust the pH to the optimal range for the chosen method. For instance, a protocol suggests adjusting the pH to 7 with a NaOH solution.[3] |
Issue 3: Formation of colored byproducts during the reduction step.
| Potential Cause | Troubleshooting Steps |
| Accumulation of intermediates | Incomplete hydrogenation can lead to the formation of hydroxylamine (B1172632) and nitroso intermediates, which can condense to form colored azo and azoxy compounds. Ensure the reaction goes to completion by monitoring with TLC.[4] |
| Oxidation of the product | The amine product can be susceptible to air oxidation. Once the reaction is complete, it is advisable to work up the product under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Protocols
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Nitration and Reduction | 2-Phenylethanol | HNO₃, then Ni-Al alloy, N₂H₄·H₂O | 83% (total) | [1] |
| Bromination | This compound | NBS, DMF | 96% | [1] |
| Catalytic Hydrogenation | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | Pd/C, Alcoholic Solvent | Not specified for the exact compound | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction
Step 1: Nitration of 2-Phenylethanol [1]
-
Under vigorous stirring, add 61.08 g (0.450 mol) of β-phenylethyl alcohol dropwise to 250 ml of nitric acid while maintaining the temperature between -10 to -5°C.
-
After the addition is complete, pour the reaction mixture into 3L of ice water with stirring.
-
Allow the mixture to stand, then decant the dilute acid from the resulting heavy yellow liquid.
-
Wash the yellow liquid repeatedly with water to obtain the crude nitration product, 2-(4-nitrophenyl)ethanol.
Step 2: Reduction of 2-(4-nitrophenyl)ethanol [1]
-
To a solution of 1.28 g (0.2048 mol) of 2-(4-nitrophenyl)-ethyl nitrate (B79036) in 260 ml of methanol, add 1.0 g of Raney Nickel prepared from a Ni-Al alloy.
-
Add 25 ml of hydrazine hydrate (N₂H₄·H₂O) and stir the mixture until an exothermic reaction begins.
-
When the reaction intensity decreases, add another 25 ml of hydrazine hydrate and heat the mixture in a water bath to initiate a vigorous reaction.
-
After most of the hydrazine has decomposed, add an additional 17 ml of hydrazine hydrate and heat the reaction mixture at 80°C until the reaction is complete. Maintain the temperature at 40-45°C until gas evolution ceases completely.
-
Remove the catalyst from the warm solution by filtration.
-
Distill off the volatiles by heating under vacuum in a rotary evaporator.
-
Add 50 ml of absolute ethanol to the liquid residue, distill off the solvent, and leave the residual suspension to crystallize.
-
Filter the crystals from the mother liquor, wash with absolute ethanol, and dry under vacuum over P₄O₁₀ to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 4-Aminophenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-aminophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-aminophenethyl alcohol?
A1: The impurities present in crude 4-aminophenethyl alcohol are highly dependent on the synthetic route employed. For instance, if prepared via the reduction of 4-nitrophenethyl alcohol, common impurities may include the unreacted starting material and byproducts of over-reduction or oxidation.
Q2: Which purification techniques are most effective for 4-aminophenethyl alcohol?
A2: The most common and effective methods for purifying crude 4-aminophenethyl alcohol are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. An appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, should be chosen to achieve good separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out (product separates as an oil instead of crystals) | The crude material is highly impure, depressing the melting point. | - Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities. - Try using a different recrystallization solvent or a solvent pair. |
| The cooling process is too rapid. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure 4-aminophenethyl alcohol. | |
| Low recovery of purified product | Too much solvent was used for recrystallization or washing. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The product is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Consider a different solvent in which the product has lower solubility at cold temperatures. | |
| Premature crystallization during hot filtration. | - Use a pre-warmed funnel and filter paper for hot filtration. - Keep the solution hot during the filtration process. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities (overlapping bands) | The chosen eluent system is not optimal. | - Optimize the eluent system using TLC to achieve better separation between the spots of the product and impurities. |
| The column was not packed properly, leading to channeling. | - Repack the column carefully to ensure a uniform and compact stationary phase. | |
| The column was overloaded with the crude material. | - Use a larger column or reduce the amount of crude material loaded onto the column. | |
| The product is not eluting from the column | The eluent is not polar enough to move the product. | - Gradually increase the polarity of the eluent system. For example, if using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. |
| The product elutes too quickly (with the solvent front) | The eluent is too polar. | - Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in an ethyl acetate/hexane mixture. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the purification of 4-aminophenethyl alcohol. Optimal conditions may vary based on the specific impurities and experimental setup.
Table 1: Recrystallization Solvent Screening (Illustrative Data)
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Estimated Yield | Estimated Purity |
| Water | Sparingly Soluble | Insoluble | Good | Moderate | High |
| Ethanol | Soluble | Soluble | Poor | Low | Low |
| Ethyl Acetate | Soluble | Sparingly Soluble | Good | High | Moderate |
| Toluene | Soluble | Sparingly Soluble | Fair | Moderate | Moderate |
| Ethyl Acetate/Hexane (e.g., 3:1) | Soluble | Sparingly Soluble | Excellent | High | High |
Table 2: Thin-Layer Chromatography (TLC) Analysis (Illustrative Data)
Stationary Phase: Silica (B1680970) Gel
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value |
| 4-Nitrophenethyl Alcohol (Starting Material) | 1:4 | 0.6 |
| 4-Aminophenethyl Alcohol (Product) | 1:1 | 0.4 |
| Unidentified Polar Impurity | 1:1 | 0.1 |
Experimental Protocols
Protocol 1: Recrystallization of Crude 4-Aminophenethyl Alcohol
Objective: To purify crude 4-aminophenethyl alcohol by removing soluble and insoluble impurities.
Materials:
-
Crude 4-aminophenethyl alcohol
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)
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Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
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Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. An ethyl acetate/hexane mixture is often a good starting point.
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Dissolution: Place the crude 4-aminophenethyl alcohol in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of Crude 4-Aminophenethyl Alcohol
Objective: To purify crude 4-aminophenethyl alcohol by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
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Crude 4-aminophenethyl alcohol
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Silica gel (for the stationary phase)
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Eluent (e.g., Ethyl acetate/Hexane mixture)
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Chromatography column
-
Sand
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Cotton or glass wool
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Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation between 4-aminophenethyl alcohol and its impurities. An Rf value of 0.2-0.4 for the desired compound is generally ideal.
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica gel to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Drain the excess eluent until the level is just at the top of the sand.
-
-
Sample Loading:
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Dissolve the crude 4-aminophenethyl alcohol in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample has entered the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-aminophenethyl alcohol.
-
Visualizations
identifying and removing impurities in 2-(4-Aminophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 2-(4-Aminophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too quickly. The solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
| No crystal formation upon cooling | Too much solvent was used, preventing the solution from becoming saturated. The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with ice-cold recrystallization solvent. - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent premature crystal formation. |
| Colored impurities remain in the final product | The impurities have similar solubility to the product in the chosen solvent. The impurities are adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. - Consider a different recrystallization solvent or a multi-solvent system. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities | The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling. The sample was loaded improperly. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band. For poorly soluble samples, consider dry loading. |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. The compound may have degraded on the silica gel. | - Gradually increase the polarity of the eluent (gradient elution). For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. - Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider an alternative purification method or a different stationary phase like alumina. |
| The compound elutes too quickly | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of bands | The column is overloaded with the sample. The compound is interacting too strongly with the stationary phase. | - Use a larger column or reduce the amount of sample being purified. - Add a small amount of a modifier to the eluent. For example, for basic compounds like this compound, adding a small amount of triethylamine (B128534) (~0.1-1%) can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation products. Depending on the synthetic route, these may include:
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Unreacted starting materials: For example, if synthesized by the reduction of 2-(4-nitrophenyl)ethanol, the starting nitro compound could be a potential impurity.[1]
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Isomeric impurities: Synthesis from phenylethanol can lead to the formation of the ortho- and meta-isomers (2-(2-aminophenyl)ethanol and 2-(3-aminophenyl)ethanol).
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Over-alkylation or dimerization products: Side reactions can lead to the formation of higher molecular weight impurities.
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Solvent residues: Residual solvents from the reaction or workup may be present.
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for characterizing the structure of the final product and identifying major impurities if their concentration is high enough.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethanol (B145695) and water is commonly effective. This compound is typically soluble in hot ethanol and less soluble in cold water, which allows for good crystal formation upon cooling. The optimal ratio of ethanol to water should be determined experimentally for each batch.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several methods:
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Melting Point Analysis: A sharp melting point range close to the literature value (107-110 °C) is indicative of high purity.[3][4]
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Chromatographic Methods: A single peak in an HPLC or GC chromatogram suggests high purity.
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Spectroscopic Methods: 1H NMR and 13C NMR spectra that match the expected pattern and are free of significant impurity peaks confirm the structure and purity.
Quantitative Data Presentation
The following table provides representative data on the purity of this compound before and after purification. Note: This data is illustrative and actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Impurity A (e.g., 2-(4-nitrophenyl)ethanol) | Impurity B (e.g., ortho-isomer) | Purity of this compound |
| Crude Product | 5.2% | 2.5% | 92.3% |
| After Recrystallization (Ethanol/Water) | 0.3% | 0.2% | 99.5% |
| After Column Chromatography | <0.1% | <0.1% | >99.8% |
Experimental Protocols
Protocol 1: Identification of Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound purity.
1. Instrumentation and Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or other suitable buffer
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Sample of this compound
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 7). The exact ratio should be optimized, but a starting point could be 30:70 (Acetonitrile:Buffer).
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 230 nm
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Injection Volume: 10 µL
3. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
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Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the prepared sample solution.
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Record the chromatogram and integrate the peaks. The purity can be calculated based on the area percentage of the main peak.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound using an ethanol/water solvent system.
1. Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently to facilitate dissolution.
-
Once the solid is completely dissolved, slowly add hot water dropwise to the solution until it becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or air dry them.
Protocol 3: Purification by Flash Column Chromatography
This protocol provides a method for purifying this compound using silica gel chromatography.
1. Materials:
-
Crude this compound
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Silica gel (for flash chromatography)
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Eluent (e.g., a mixture of hexane and ethyl acetate, ratio determined by TLC)
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Chromatography column
-
Sand
-
Collection tubes
2. Procedure:
-
Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives the this compound an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a good starting point.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
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Drain the solvent until the sample is absorbed onto the sand.
-
Carefully add a small amount of fresh eluent to the top of the column.
-
-
Elute the Column:
-
Fill the column with the eluent.
-
Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
The following diagrams illustrate the workflows for identifying and removing impurities from this compound.
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision workflow for purification and troubleshooting.
References
stability issues of 2-(4-Aminophenyl)ethanol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Aminophenyl)ethanol, particularly under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in acidic environments.
Issue 1: Unexpected Loss of Parent Compound in Acidic Formulations
Question: I am observing a significant decrease in the concentration of this compound in my acidic formulation over a short period. What could be the cause and how can I investigate it?
Answer:
The loss of this compound in acidic conditions is likely due to chemical degradation. The primary suspected pathways are acid-catalyzed dehydration and oxidation.
Troubleshooting Steps:
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Confirm Degradation: The first step is to confirm that the loss of the parent compound is due to the formation of new chemical entities (degradation products). This can be achieved using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Identify Degradation Products: Characterize the degradation products to understand the degradation pathway. This can be achieved by coupling the HPLC system with a mass spectrometer (LC-MS).
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Perform a Forced Degradation Study: To systematically investigate the stability, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions, including different pH levels, temperatures, and oxidizing agents.[1][2]
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Kinetic Analysis: By analyzing samples at different time points during the forced degradation study, you can determine the rate of degradation under specific conditions.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram of an Acidic Sample
Question: My HPLC analysis of an aged acidic solution of this compound shows several new, unidentified peaks. How can I identify these and prevent their formation?
Answer:
The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, plausible degradation products in acidic media include the dehydrated product (4-vinyl aniline (B41778) or styrene (B11656) derivative) and its subsequent polymers, as well as oxidation products of the aromatic amine.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying and addressing unknown peaks in HPLC.
Prevention Strategies:
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pH Adjustment: If experimentally feasible, adjust the pH of your formulation to a less acidic range where the compound exhibits greater stability.
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Temperature Control: Store solutions at lower temperatures to reduce the rate of degradation.
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Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
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Antioxidants: Consider the addition of antioxidants if oxidation is identified as a primary degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic conditions?
A1: Based on its chemical structure, two primary degradation pathways are anticipated under acidic conditions:
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Acid-Catalyzed Dehydration: The ethanol (B145695) side chain can undergo acid-catalyzed dehydration to form 4-vinylaniline (B72439) (an aminostyrene derivative). This highly reactive monomer can then polymerize, leading to a complex mixture of oligomers and polymers.
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Oxidation: The aromatic amino group is susceptible to oxidation, which can be accelerated by acidic conditions and the presence of trace metals or dissolved oxygen. This can lead to the formation of colored impurities.
Caption: Potential degradation pathways of this compound.
Q2: How does pH affect the stability of this compound?
A2: Generally, the rate of acid-catalyzed reactions, such as dehydration, increases with decreasing pH (higher acidity). Therefore, this compound is expected to be less stable at lower pH values. The amino group will be protonated at acidic pH, which may influence the electronic properties of the aromatic ring and its susceptibility to oxidation.
Q3: Are there any recommended storage conditions to minimize degradation in acidic solutions?
A3: To enhance the stability of this compound in acidic solutions, the following storage conditions are recommended:
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Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the rate of chemical reactions.
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Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.
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Atmosphere: If the solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing the container can be beneficial.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] An ideal method should be able to separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected stability profile. These values are for illustrative purposes and actual results may vary.
Table 1: Effect of pH on the Degradation of this compound at 60°C over 24 hours.
| pH | Acid/Base | % Degradation of this compound | Major Degradation Products Observed |
| 1.0 | 0.1 M HCl | 18.5 | Dehydration Product, Polymer |
| 3.0 | Acetate Buffer | 8.2 | Dehydration Product |
| 5.0 | Acetate Buffer | 2.1 | Minor Dehydration Product |
| 7.0 | Phosphate Buffer | < 1.0 | Not Detected |
| 9.0 | Borate Buffer | 1.5 | Oxidation Products |
| 11.0 | 0.01 M NaOH | 5.8 | Oxidation Products |
Table 2: Effect of Temperature on the Degradation of this compound in 0.1 M HCl over 24 hours.
| Temperature (°C) | % Degradation of this compound |
| 25 | 1.2 |
| 40 | 5.6 |
| 60 | 18.5 |
| 80 | 45.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.
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Instrumentation: HPLC with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
-
Gradient Program:
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0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study.[1][2]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl in separate vials. Heat at 60°C and take samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH in separate vials. Keep at room temperature and take samples at the same time points as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at the specified time points.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven and sample at the specified time points.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 1).
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Storage and Handling of 4-Aminophenethyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-aminophenethyl alcohol during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of 4-aminophenethyl alcohol.
Q1: My 4-aminophenethyl alcohol has turned yellow/brown upon storage. What is the cause?
A1: The discoloration of 4-aminophenethyl alcohol is a common indicator of oxidation.[1] The aminophenol and benzylic alcohol functional groups in the molecule are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[1] This degradation can lead to the formation of colored impurities, such as quinone-like structures and polymeric materials.
Q2: What are the primary degradation products of 4-aminophenethyl alcohol oxidation?
A2: The primary oxidation products are 4-aminobenzaldehyde (B1209532) and 4-aminobenzoic acid.[1] These result from the oxidation of the benzylic alcohol group. Further oxidation and polymerization can lead to more complex, often colored, byproducts.
Q3: How can I prevent the oxidation of 4-aminophenethyl alcohol during storage?
A3: To minimize oxidation, it is crucial to control the storage environment. Key preventive measures include:
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Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.[2]
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Light Protection: Use amber-colored vials or store containers in the dark to prevent photo-oxidation.[1][3]
-
Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of chemical degradation.[4]
-
Airtight Containers: Use well-sealed containers to prevent exposure to atmospheric oxygen and moisture.[2][5]
Q4: Are there any chemical stabilizers or antioxidants that I can add to prolong the shelf-life of 4-aminophenethyl alcohol?
A4: Yes, the addition of antioxidants can significantly inhibit the oxidation process. Commonly used antioxidants for stabilizing oxidizable pharmaceutical compounds include:
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Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
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Tocopherols (Vitamin E): Lipid-soluble antioxidants.
The choice of antioxidant may depend on the solvent system and downstream application. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/w) and evaluate its efficacy.
Q5: How can I monitor the purity of my 4-aminophenethyl alcohol over time?
A5: The purity of 4-aminophenethyl alcohol can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of purity and the extent of degradation.
Data Presentation: Stability of 4-Aminophenethyl Alcohol Under Various Storage Conditions
The following tables summarize the expected stability of 4-aminophenethyl alcohol under different storage conditions. This data is based on typical degradation patterns observed for air-sensitive phenolic and aromatic amine compounds.
Table 1: Effect of Temperature and Atmosphere on Purity Over 6 Months
| Storage Condition | Purity of 4-Aminophenethyl Alcohol (%) |
| Initial Purity | >99% |
| 2-8°C, Under Nitrogen | >98% |
| 2-8°C, Air | 95-97% |
| Room Temperature (~25°C), Under Nitrogen | 96-98% |
| Room Temperature (~25°C), Air | 90-95% |
| 40°C, Air (Accelerated Stability) | <90% |
Table 2: Efficacy of Different Antioxidants on Stability
| Storage Condition (Room Temperature, Air, 6 Months) | Purity of 4-Aminophenethyl Alcohol (%) |
| No Antioxidant | 90-95% |
| 0.1% BHT | >98% |
| 0.1% Ascorbic Acid | 96-98% |
| 0.1% α-Tocopherol | 97-99% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of 4-aminophenethyl alcohol.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][6]
Objective: To intentionally degrade 4-aminophenethyl alcohol under various stress conditions to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-aminophenethyl alcohol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a validated HPLC-UV or GC-MS method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating 4-aminophenethyl alcohol from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 3: GC-MS Analysis of Degradation Products
Objective: To identify and confirm the structure of volatile and semi-volatile degradation products.
Methodology:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of a derivatized or underivatized sample.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) mode with a full scan range.
Visualizations
The following diagrams illustrate key concepts and workflows related to the oxidation and analysis of 4-aminophenethyl alcohol.
Caption: Potential oxidation pathway of 4-aminophenethyl alcohol.
Caption: Troubleshooting logic for discolored 4-aminophenethyl alcohol.
Caption: General experimental workflow for stability analysis.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. lnct.ac.in [lnct.ac.in]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijpsm.com [ijpsm.com]
Technical Support Center: Optimizing Polymerization Reactions with 2-(4-Aminophenyl)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions and troubleshooting common issues encountered during the polymerization of 2-(4-Aminophenyl)ethanol (B86761).
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized using this compound?
A1: this compound is a versatile bifunctional monomer containing both a primary aromatic amine and a primary alcohol group. This allows it to be used in the synthesis of various polymers, including:
-
Poly(amide-ester)s: By reacting with diacyl chlorides, where the amine group forms an amide linkage and the hydroxyl group forms an ester linkage.[1]
-
Polyurethanes: Through reaction with diisocyanates, where both the amine and hydroxyl groups can react to form urea (B33335) and urethane (B1682113) linkages, respectively.
-
Polyamides: If the hydroxyl group is protected or reaction conditions are highly selective for the amine group, it can be reacted with dicarboxylic acids or their derivatives.
-
Polyesters: If the amine group is protected, it can be reacted with dicarboxylic acids or their derivatives.
Q2: Which functional group of this compound is more reactive?
A2: The primary aromatic amine group is generally more nucleophilic and therefore more reactive than the primary alcohol group, especially in reactions with electrophiles like acyl chlorides and isocyanates. This allows for selective reaction at the amine group under controlled conditions, such as low temperatures.[1]
Q3: My final polymer product is discolored (e.g., pink, brown, or black). What is the cause?
A3: Discoloration of polymers derived from aminophenols is most commonly due to oxidation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored quinoid structures, especially when exposed to air, light, or high temperatures.[2] To minimize discoloration, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use purified, colorless monomer. Storing the monomer and the final polymer in a cool, dark place is also advisable.
Q4: How can I control which functional group reacts during polymerization?
A4: Selective reaction can be achieved by controlling the reaction conditions. For instance, in the reaction with an acyl chloride, carrying out the polymerization at low temperatures (e.g., 0°C) will favor the formation of the amide bond due to the higher reactivity of the amine group.[1] To exclusively react the hydroxyl group, the amine group would typically need to be protected first, for example, by acetylation, and then deprotected after the polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | 1. Impurities in Monomer: Impurities can act as chain terminators. | 1. Recrystallize the this compound monomer before use. Ensure all other reactants and solvents are pure and dry. |
| 2. Stoichiometric Imbalance: An incorrect molar ratio of monomers will limit chain growth. | 2. Carefully calculate and weigh all monomers. Ensure accurate dispensing of all reactants. | |
| 3. Side Reactions: Unwanted reactions can consume functional groups, disrupting stoichiometry. | 3. Maintain optimal reaction conditions (e.g., low temperature) to minimize side reactions.[1] | |
| Gel Formation or Cross-linking | 1. High Reaction Temperature: At elevated temperatures, the hydroxyl group may start to react in addition to the amine group, leading to branching and cross-linking, especially with difunctional reactants like diacyl chlorides or diisocyanates. | 1. Maintain a low reaction temperature (e.g., 0°C to room temperature) to ensure chemoselectivity for the more reactive amine group.[1] |
| 2. Reaction with Both Functional Groups: The co-reactant is reacting with both the amine and hydroxyl groups. | 2. Use a selective catalyst or protecting group strategy if reaction at only one functional group is desired. | |
| Poor Solubility of the Final Polymer | 1. High Crystallinity: Ordered polymer structures can lead to high crystallinity and poor solubility. | 1. Consider introducing flexible or bulky co-monomers to disrupt chain packing and reduce crystallinity. |
| 2. Cross-linking: As mentioned above, unintended cross-linking can render the polymer insoluble. | 2. Re-evaluate reaction conditions to prevent cross-linking, primarily by controlling the temperature. | |
| Discolored Polymer | 1. Oxidation of Amine Groups: Exposure to air during polymerization or workup. | 1. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[2] |
| 2. High Temperatures: Thermal degradation can lead to colored byproducts. | 2. Avoid excessive temperatures during polymerization and drying. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ordered Poly(amide-ester) from this compound and Isophthaloyl Chloride[1]
| Parameter | Condition |
| Monomers | This compound, Isophthaloyl Chloride |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 0°C |
| Acid Scavenger | Triethylamine (B128534) (TEA) |
| Addition Method | Slow addition of isophthaloyl chloride to the this compound solution |
| Inherent Viscosity of Polymer | 0.30 dL g⁻¹ (in NMP at 30°C) |
Experimental Protocols
Protocol 1: Synthesis of an Ordered Poly(amide-ester) via Low-Temperature Solution Polymerization
This protocol is based on the synthesis of an ordered poly(amide-ester) from this compound and isophthaloyl chloride.[1]
Materials:
-
This compound
-
Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA), freshly distilled
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and a corresponding molar equivalent of triethylamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve an equimolar amount of isophthaloyl chloride in anhydrous NMP.
-
Slowly add the isophthaloyl chloride solution dropwise to the stirred this compound solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then at room temperature for an additional 3 hours.
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
Characterize the polymer using techniques such as FTIR, NMR, and viscometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of poly(amide-ester) from this compound.
Caption: Troubleshooting decision tree for common polymerization issues.
References
troubleshooting peak tailing in HPLC analysis of p-aminophenylethanol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of p-aminophenylethanol, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with polar and basic compounds like p-aminophenylethanol, where the peak asymmetry factor is greater than 1.2.[1] This phenomenon can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing.
Is your p-aminophenylethanol peak exhibiting tailing?
Follow this step-by-step guide to identify the cause and implement a solution.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for p-aminophenylethanol in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like p-aminophenylethanol is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3][4] This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.[1][5]
Q2: How does mobile phase pH affect the peak shape of p-aminophenylethanol?
A2: The pH of the mobile phase is a critical factor.[6] At intermediate pH values, silanol groups on the column packing can be ionized (negatively charged), while the amine group of p-aminophenylethanol is protonated (positively charged), leading to strong ionic interactions and peak tailing.[4][6]
-
Low pH (e.g., pH 2.5-3.5): At low pH, the silanol groups are protonated and therefore neutral, which minimizes their ionic interaction with the protonated basic analyte.[1][7][8] This is a common and effective strategy to improve peak shape for basic compounds.[9]
-
High pH (e.g., pH > 8): At high pH, p-aminophenylethanol will be in its neutral form, which can also reduce ionic interactions with the deprotonated silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[9]
Q3: What are "end-capped" columns, and how do they help reduce peak tailing?
A3: End-capping is a process where the residual silanol groups on the silica (B1680970) surface are chemically bonded with a small, less polar group, such as a trimethylsilyl (B98337) group.[1][5] This derivatization blocks the active silanol sites, reducing their ability to interact with polar and basic analytes like p-aminophenylethanol.[1][10] Using a highly deactivated, end-capped column is a highly recommended strategy to achieve symmetrical peaks for basic compounds.[1][11]
Q4: Can mobile phase additives improve the peak shape of p-aminophenylethanol?
A4: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can significantly improve peak shape.[6][12] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "shielding" them from the analyte.[6] This minimizes the secondary interactions that cause peak tailing. A typical starting concentration for TEA is 0.05-0.1% (v/v).[12]
Q5: Could my sample concentration be causing peak tailing?
A5: Yes, injecting too concentrated a sample can lead to mass overload, which can cause peak tailing.[7][13] When the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection, leading to a distorted peak shape. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[7][14]
Data Summary Table: Troubleshooting Strategies for Peak Tailing
| Parameter | Problem | Recommended Action | Expected Outcome | Typical Starting Point |
| Mobile Phase pH | Analyte and silanol groups are ionized, causing secondary interactions.[3][4] | Lower the mobile phase pH to protonate silanol groups.[1][8] | Reduced peak tailing and improved peak symmetry. | pH 2.5 - 3.5 |
| Column Chemistry | Presence of active, un-capped silanol groups on the stationary phase.[4][5] | Use a highly deactivated, end-capped column.[1][11] | Symmetrical peak shape for basic analytes. | C18 column with end-capping. |
| Mobile Phase Additive | Secondary ionic interactions between the basic analyte and acidic silanols.[6] | Add a competing base like triethylamine (TEA) to the mobile phase.[6][12] | Improved peak shape by blocking active silanol sites. | 0.05% - 0.1% (v/v) TEA.[12] |
| Sample Concentration | Column overload leading to non-linear chromatography. | Reduce the sample concentration or injection volume.[7][14] | Sharper, more symmetrical peaks. | Dilute sample by a factor of 10. |
| Buffer Concentration | Insufficient buffering capacity to maintain a constant pH.[7] | Increase the buffer concentration in the mobile phase.[7] | Stabilized retention times and improved peak symmetry. | 10 - 50 mM.[7] |
| Extra-Column Volume | Dispersion of the analyte band in the tubing and connections.[7] | Minimize tubing length and use narrow internal diameter tubing.[3] | Reduced band broadening and improved peak shape. | 0.005" ID PEEK tubing.[3] |
Experimental Protocols
Protocol 1: General HPLC Method for p-Aminophenylethanol Analysis
This method provides a starting point for the analysis of p-aminophenylethanol and can be optimized to address peak tailing.
-
Column: C18, 5 µm, 4.6 x 150 mm (end-capped is recommended)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm[15]
-
Column Temperature: 30 °C
Protocol 2: Method Optimization to Eliminate Peak Tailing
If you are experiencing peak tailing with the general method, implement the following modifications.
-
Adjust Mobile Phase pH:
-
Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in water instead of formic acid. TFA is a stronger acid and a better ion-pairing agent, which can improve peak shape for basic compounds.
-
-
Incorporate a Competing Base:
-
To the optimized mobile phase (containing either formic acid or TFA), add triethylamine (TEA) at a concentration of 0.05% (v/v).
-
Equilibrate the column with the new mobile phase for at least 30 minutes before injecting your sample.
-
-
Sample Preparation:
-
Dissolve the p-aminophenylethanol standard and sample in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Using a solvent stronger than the mobile phase can cause peak distortion.[2]
-
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up of 2-(4-Aminophenyl)ethanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-(4-Aminophenyl)ethanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production, particularly focusing on the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol.
Problem 1: Low or Stalled Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use Fresh Catalyst: Ensure the catalyst (e.g., Palladium on Carbon, Raney Nickel) is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). - Increase Catalyst Loading: Incrementally increase the catalyst loading. A typical starting point for lab-scale is 5-10 mol% of the limiting reagent. For scale-up, catalyst efficiency may decrease, requiring a higher loading. - Check for Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting materials and use high-purity solvents. |
| Poor Mass Transfer (Gas-Liquid-Solid) | - Increase Agitation Speed: In larger reactors, inefficient stirring can limit the contact between hydrogen, the substrate, and the catalyst. Increase the stirrer speed to improve mass transfer. - Optimize Hydrogen Pressure: While atmospheric pressure may suffice for small-scale reactions, higher hydrogen pressure (e.g., 50-100 psi) is often necessary at a larger scale to increase the concentration of dissolved hydrogen.[1] - Improve Gas Dispersion: Ensure the reactor design allows for efficient dispersion of hydrogen into the liquid phase. |
| Suboptimal Reaction Conditions | - Temperature Control: The reduction of nitro groups is exothermic.[2] Inadequate heat removal on a larger scale can lead to side reactions. Ensure the reactor's cooling system is sufficient to maintain the optimal temperature. - Solvent Selection: Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used.[3] Ensure the substrate is fully dissolved. For scale-up, consider the safety and ease of removal of the solvent. - pH Adjustment: The pH of the reaction medium can influence the reaction rate. For some catalytic systems, a neutral or slightly basic pH is optimal. |
Problem 2: Formation of Impurities
| Potential Impurity | Potential Source and Mitigation |
| Unreacted Starting Material (2-(4-nitrophenyl)ethanol) | - Incomplete Reaction: This can be due to any of the causes listed in "Problem 1". Re-evaluate catalyst activity, mass transfer, and reaction conditions. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
| Partially Reduced Intermediates (e.g., nitroso, hydroxylamine (B1172632) derivatives) | - Insufficient Hydrogen or Catalyst Activity: These impurities can form if the reduction is not driven to completion. Ensure adequate hydrogen supply and catalyst activity. Prolonging the reaction time may also be necessary. |
| Azo and Azoxy Compounds | - Localized High Temperatures or pH Imbalances: These dimeric impurities can form under certain conditions.[4] Ensure uniform temperature and pH throughout the reactor. |
| Side-Chain Reduction Products | - Harsh Reaction Conditions: Over-reduction of other functional groups can occur under aggressive conditions (high temperature or pressure). Use a more selective catalyst or milder conditions if this is observed. |
Problem 3: Difficult Product Isolation and Purification
| Issue | Troubleshooting Steps |
| Product Solubility in the Reaction Solvent | - Cooling and Anti-Solvent Addition: Cool the reaction mixture to a lower temperature to decrease the product's solubility before filtration.[5] Consider the addition of an anti-solvent to induce precipitation, ensuring it does not introduce new impurities. |
| Emulsion Formation During Workup | - Brine Wash: During aqueous extraction, emulsions can form, complicating phase separation. Adding a saturated sodium chloride solution (brine) can help break up emulsions. - Longer Separation Time: Allow for a longer separation time in the reactor or a dedicated separation vessel. |
| Catalyst Filtration Issues | - Filter Aid: On a larger scale, fine catalyst particles can clog filters. Use a filter aid like Celite to improve filtration speed and efficiency. - Safe Handling of Pyrophoric Catalysts: Be aware that catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric when dry.[6] Always handle the catalyst wet and under an inert atmosphere. After filtration, the catalyst should be quenched with water before disposal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely used method for industrial production is the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol.[4] This precursor is typically synthesized by the nitration of 2-phenylethanol.[7] Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are commonly employed for the reduction step.[4]
Q2: How do reaction parameters for catalytic hydrogenation change from lab-scale to industrial-scale?
A2: Several parameters need careful consideration during scale-up:
-
Heat Transfer: The reduction of nitro compounds is highly exothermic.[2] Lab-scale reactions in round-bottom flasks have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In large reactors, this ratio is significantly lower, requiring more robust cooling systems to prevent temperature runaways and the formation of byproducts.
-
Mass Transfer: Efficient mixing of the solid catalyst, liquid substrate/solvent, and hydrogen gas is more challenging in large reactors. This often necessitates higher agitation rates and potentially higher hydrogen pressures to ensure the reaction is not limited by the rate of mass transfer.[8]
-
Catalyst Handling: At the lab scale, catalysts are handled in small quantities. On an industrial scale, the handling of large amounts of potentially pyrophoric catalysts requires specialized equipment and strict safety protocols.[6] Catalyst filtration and recovery also become more complex.
Q3: What are the typical impurities I should look for, and how can I control them?
A3: Common impurities include unreacted starting material, partially reduced intermediates (nitroso and hydroxylamine compounds), and dimeric species (azo and azoxy compounds).[9][10] Control strategies include:
-
Monitoring Reaction Completion: Use in-process controls (e.g., HPLC, TLC) to ensure the complete conversion of the starting material and intermediates.
-
Optimizing Reaction Conditions: Careful control of temperature, pressure, and pH can minimize the formation of dimeric byproducts.[4]
-
Purification of Starting Materials: Ensure the 2-(4-nitrophenyl)ethanol starting material is of high purity to avoid introducing catalyst poisons or impurities that can carry through to the final product.
Q4: What are the key safety considerations when scaling up this process?
A4: The primary safety concerns are:
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor and all associated equipment are properly rated for hydrogen service and that the area is well-ventilated.[2]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously in air, especially when dry. They should always be handled wet or under an inert atmosphere.[6]
-
Exothermic Reaction: The reaction's exothermicity requires a reliable cooling system to prevent a runaway reaction, which could lead to a dangerous increase in temperature and pressure.[2]
-
Solvent Hazards: The use of flammable solvents like methanol or ethanol requires appropriate fire safety measures.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Outcomes: Lab-Scale vs. Industrial-Scale
| Parameter | Lab-Scale (Illustrative) | Industrial-Scale (Projected) |
| Scale | 10-100 g | >100 kg |
| Reactor | Round-bottom flask / Bench-top hydrogenator | Glass-lined or stainless steel reactor |
| Catalyst | 5-10 mol% Pd/C or Raney Nickel | Optimized for lower loading, but may be similar to lab-scale depending on efficiency |
| Hydrogen Pressure | Atmospheric to 50 psi | 50 - 150 psi (or higher) to improve mass transfer |
| Temperature | 25-60 °C | 40-80 °C (with robust cooling) |
| Reaction Time | 2-8 hours | 6-16 hours (often longer due to mass transfer limitations and slower addition times) |
| Typical Yield | 90-99% | 85-95% (yields may be slightly lower due to more complex work-up and potential side reactions) |
| Purity (Crude) | >95% | 90-98% (may require more rigorous purification) |
Disclaimer: The industrial-scale data are projected values based on common challenges and outcomes in scaling up catalytic hydrogenation processes and are for illustrative purposes.
Table 2: Potential Impurity Profile at Different Scales
| Impurity | Typical Level (Lab-Scale) | Potential Level (Industrial-Scale without Optimization) |
| 2-(4-nitrophenyl)ethanol | <0.1% | 0.5 - 2% |
| 2-(4-nitrosophenyl)ethanol | Not Detected - <0.1% | <0.5% |
| 4,4'-azoxyphenylethanol | Not Detected | <0.2% |
| Solvent Residues (e.g., Methanol) | <0.1% | <0.3% (depending on drying efficiency) |
Experimental Protocols
Lab-Scale Synthesis (ca. 10 g)
-
Reactor Setup: To a 500 mL hydrogenation flask, add 2-(4-nitrophenyl)ethanol (10.0 g, 59.8 mmol) and methanol (150 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (1.0 g, 10 wt%).
-
Hydrogenation: Secure the flask to a Parr shaker or similar hydrogenation apparatus. Purge the system with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to 40°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 25 mL). Caution: Keep the catalyst wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a solid. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Projected Kilogram-Scale Synthesis (ca. 1 kg)
-
Reactor Preparation: A 50 L glass-lined or stainless steel reactor is rendered inert by purging with nitrogen.
-
Solvent and Substrate Charge: Charge methanol (15 L) to the reactor, followed by 2-(4-nitrophenyl)ethanol (1.0 kg, 5.98 mol).
-
Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of 10% Palladium on Carbon (100 g) in methanol (1 L) under a nitrogen atmosphere.
-
Catalyst Charging: Transfer the catalyst slurry to the reactor under nitrogen pressure.
-
Hydrogenation: Seal the reactor and perform three nitrogen/hydrogen purge cycles. Pressurize the reactor to 100 psi with hydrogen.
-
Reaction Control: Begin agitation and slowly heat the reactor to 50-60°C, carefully controlling the temperature with the reactor's cooling jacket to manage the exotherm. Maintain the reaction for 8-12 hours, monitoring hydrogen uptake.
-
In-Process Check: Take a sample to test for reaction completion by HPLC.
-
Cooling and Filtration: Once complete, cool the reactor to 20-25°C, vent the hydrogen, and purge with nitrogen. Filter the batch through a filter press containing a pad of Celite. Wash the catalyst cake with methanol (2 x 2.5 L).
-
Isolation and Drying: Transfer the filtrate to a clean reactor and concentrate under vacuum. The resulting solid is then dried in a vacuum oven at 50-60°C until a constant weight is achieved to yield this compound.
Visualizations
Caption: Synthesis Pathway for this compound.
Caption: Troubleshooting Workflow for Low Yield in Scale-Up.
References
- 1. soeagra.com [soeagra.com]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of 4-aminostyrene
Technical Support Center: Synthesis of 4-Aminostyrene
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 4-aminostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of 4-aminostyrene, and why does it occur?
The most significant and common side reaction is the premature and undesired polymerization of the 4-aminostyrene monomer.[1][2] This occurs because the vinyl group is highly susceptible to radical, cationic, or oxidative polymerization, a reactivity that is inherent to its molecular structure. Factors such as heat, light, air (oxygen), and the presence of acidic or radical initiators can trigger this polymerization.
Q2: How can I prevent or minimize polymerization during the synthesis and workup?
Preventing polymerization is critical for achieving a high yield and purity. Key strategies include:
-
Use of Inhibitors: Add a stabilizer to the reaction mixture. Common inhibitors include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and hydroquinone (B1673460) (HQ).[1][3] A concentration of around 0.1% NaOH may be sufficient to inhibit polymerization.[1]
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, to exclude oxygen, which can initiate polymerization.[4]
-
Temperature Control: Avoid excessive heat. While some synthesis steps require heating, maintaining the lowest effective temperature can reduce the rate of polymerization. For storage, temperatures between 0-6°C are recommended.[3]
-
Exclusion of Light: Protect the reaction mixture from light, as UV radiation can generate radicals that initiate polymerization.[3]
Q3: My final product appears viscous, solidifies unexpectedly, or shows poor solubility. What does this indicate?
These are classic signs of polymerization. If the 4-aminostyrene monomer has polymerized, it will form poly(4-aminostyrene), which is a solid and is generally insoluble in common organic solvents where the monomer is soluble.[2] This dramatically reduces the yield of the desired monomeric product.
Q4: What are the best methods for purifying crude 4-aminostyrene to remove side products?
The primary goal of purification is to separate the monomer from any oligomers, polymers, and other synthetic impurities.
-
Vacuum Distillation: This is a highly effective method for purifying 4-aminostyrene.[5] Distilling under reduced pressure allows the compound to boil at a lower temperature, which significantly reduces the risk of thermally induced polymerization during purification.[3]
-
Column Chromatography: For removing non-volatile impurities or small amounts of by-products, flash chromatography can be employed. An orthogonal approach, such as switching from normal-phase to reversed-phase chromatography or changing the solvent system, can effectively separate stubborn impurities.[6]
-
Use of Scavengers: For specific impurities, scavenger resins can be a targeted and efficient purification method, avoiding the need for large volumes of solvent required for chromatography.[7]
Q5: How should I properly store purified 4-aminostyrene to ensure its stability?
To prevent degradation and polymerization during storage, the following conditions are crucial:
-
Refrigeration: Store the compound at low temperatures, typically between 0-6°C.[3]
-
Inert Atmosphere: Store under a nitrogen or argon atmosphere in a tightly sealed container.
-
Light Protection: Use an amber or opaque container to protect it from light.[3]
-
Stabilizer: Ensure a small amount of an appropriate inhibitor, such as KOH or NaOH, is present, especially for long-term storage.[1][3]
Data Presentation
Table 1: Physical and Purity Specifications for 4-Aminostyrene
| Parameter | Value | Reference |
| Purity | >98% (GC) | [8] |
| Moisture Content | ≤ 0.5% | [8] |
| Boiling Point | 213-214°C (at 1 atm) | [3] |
| 98-100°C (at 4 mmHg) | [3] | |
| Density | ~1.017 g/mL (at 25°C) | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Recommended Conditions for Minimizing Side Reactions
| Condition | Recommended Setting | Rationale | Reference |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation and oxygen-initiated polymerization. | [4] |
| Temperature | Maintain lowest effective temperature for reaction; Store at 0-6°C. | Reduces rate of thermal polymerization. | [3] |
| Light | Exclude using amber flasks or foil. | Prevents photopolymerization. | [3] |
| Inhibitor | Add ~0.1% NaOH or small pellet of KOH. | Quenches radical species and inhibits polymerization. | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminostyrene via Dehydration of p-Aminophenylethanol [4]
-
Preparation: In a reaction vessel equipped for distillation under reduced pressure, combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide (KOH).
-
Inert Atmosphere: Purge the system with nitrogen gas and maintain a slight positive pressure or a reduced pressure of approximately 6 mm Hg.
-
Dehydration Reaction: Heat the mixture using the flame of a Bunsen burner. The 4-aminostyrene product will form and distill over.
-
Collection: Collect the distilled product in a receiving flask cooled with a dry ice-acetone bath to ensure efficient condensation.
-
Workup: Dissolve the collected distillate in diethyl ether.
-
Drying: Dry the ether solution over solid KOH pellets to remove residual water and maintain an inhibitory environment.
-
Isolation: Filter the solution to remove the drying agent. Evaporate the ether under reduced pressure to yield the 4-aminostyrene product.
Protocol 2: Purification by Vacuum Distillation [3][5]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed. Add a small amount of an inhibitor (e.g., a few pellets of KOH) to the distilling flask containing the crude 4-aminostyrene.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of around 4 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at approximately 98-100°C.
-
Storage: Immediately transfer the purified, cooled product to a clean, dry, amber container with a small amount of stabilizer and store under an inert atmosphere at 0-6°C.
Visualizations
Caption: General workflow for the synthesis of 4-aminostyrene.
Caption: Troubleshooting guide for polymerization issues.
Caption: Relationship between conditions and side reaction prevention.
References
Validation & Comparative
Confirming the Structure of Synthesized 2-(4-Aminophenyl)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of 2-(4-Aminophenyl)ethanol, a versatile intermediate in organic synthesis. The guide also contrasts its analytical characteristics with two structurally similar compounds, Tyramine and 2-(4-Hydroxyphenyl)ethanol (Tyrosol), providing a framework for clear identification and differentiation.
This document outlines the key spectroscopic and chromatographic methods for structural elucidation and purity assessment. Detailed experimental protocols are provided to ensure reliable and reproducible results.
Comparative Analysis of Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for this compound and two common alternatives, Tyramine and 2-(4-Hydroxyphenyl)ethanol. This data serves as a benchmark for the structural confirmation of the synthesized target molecule.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | δ 6.98-7.01 (d, 2H, Ar-H), 6.65-6.68 (d, 2H, Ar-H), 3.73 (t, 2H, CH₂-O), 2.68 (t, 2H, Ar-CH₂), ~3.6 (br s, 2H, NH₂), ~1.5 (br s, 1H, OH) | δ 144.5 (C-NH₂), 130.0 (Ar-CH), 129.5 (Ar-C), 115.0 (Ar-CH), 63.5 (CH₂-O), 38.5 (Ar-CH₂) |
| Tyramine | δ 6.99 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 2.95 (t, 2H, CH₂-N), 2.65 (t, 2H, Ar-CH₂) | δ 155.0 (C-OH), 130.5 (Ar-CH), 130.0 (Ar-C), 115.5 (Ar-CH), 45.0 (CH₂-N), 39.0 (Ar-CH₂) |
| 2-(4-Hydroxyphenyl)ethanol (Tyrosol) | δ 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 3.75 (t, 2H, CH₂-O), 2.75 (t, 2H, Ar-CH₂) | δ 154.0 (C-OH), 130.0 (Ar-CH), 130.0 (Ar-C), 115.5 (Ar-CH), 63.0 (CH₂-O), 38.0 (Ar-CH₂) |
Table 2: FT-IR and Mass Spectrometry Data Comparison
| Compound | Key FT-IR Absorption Bands (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3350-3200 (N-H stretch), 3300-3200 (O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1520 (Ar C=C stretch), 1250 (C-N stretch), 1050 (C-O stretch), 825 (para-disubstituted C-H bend) | 137 (M⁺), 120, 106, 91, 77 |
| Tyramine | 3400-3200 (O-H stretch), 3350-3250 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600 (N-H bend), 1515 (Ar C=C stretch), 1240 (C-O stretch), 1170 (C-N stretch), 830 (para-disubstituted C-H bend) | 137 (M⁺), 120, 107, 91, 77 |
| 2-(4-Hydroxyphenyl)ethanol (Tyrosol) | 3400-3200 (O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600 (Ar C=C stretch), 1515 (Ar C=C stretch), 1240 (C-O stretch), 1050 (C-O stretch), 830 (para-disubstituted C-H bend) | 138 (M⁺), 121, 107, 91, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Compare the obtained spectra with reference data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
FT-IR Spectroscopy Protocol (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before sample placement.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Spectrum Acquisition:
-
Apply consistent pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C-H, C=C, C-O, C-N). Compare the spectrum with reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC: Use a capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Set the injector temperature to 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS: Use electron ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The retention time from the gas chromatogram can be used to assess purity.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
HPLC Protocol (Reverse-Phase):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the column and desired retention time.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detector: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: Inject 10-20 µL of the sample.
-
-
Analysis: Run the sample and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak areas of the main peak and any impurity peaks.
Visualizing the Analytical Workflow and Relationships
The following diagrams illustrate the logical flow of the structural confirmation process and the relationships between the analytical techniques.
A Comparative Guide to the Reactivity of 2-(4-Aminophenyl)ethanol and Other Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(4-Aminophenyl)ethanol with other common amino alcohols, including ethanolamine (B43304), tyramine (B21549), and phenylethanolamine. The information presented is supported by established principles of chemical reactivity and data from relevant chemical literature.
Introduction to Amino Alcohols
Amino alcohols are a versatile class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their reactivity is dictated by the interplay between the nucleophilic amino group and the hydroxyl group, as well as the nature of the carbon skeleton.
This compound is a primary amino alcohol featuring an aromatic amine (aniline derivative) and a primary alcohol separated by an ethyl bridge. Its reactivity is distinct from simple aliphatic amino alcohols due to the electronic properties of the aminophenyl group.
Core Reactivity Principles: Aromatic vs. Aliphatic Amines
The primary difference in reactivity between this compound and aliphatic amino alcohols like ethanolamine stems from the nature of the amino group.
-
Basicity and Nucleophilicity : Aromatic amines, such as the aniline (B41778) moiety in this compound, are significantly weaker bases and nucleophiles compared to aliphatic amines.[1][2][3] This is because the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring through resonance, making it less available to donate to a proton or an electrophile.[2][4] Aliphatic amines have localized lone pairs on the nitrogen, and the presence of electron-donating alkyl groups can further increase their basicity.[1][5]
-
Substituent Effects : The reactivity of the aniline ring in this compound is influenced by the 2-hydroxyethyl substituent. This group is generally considered to be weakly electron-withdrawing via induction but can have complex effects. The amino group itself is a strong activating, ortho-, para- directing group for electrophilic aromatic substitution reactions.[5][6]
Comparative Reactivity Analysis
The following sections compare the reactivity of this compound with ethanolamine, tyramine, and phenylethanolamine in key organic transformations.
N-Acylation
N-acylation is a fundamental reaction for amines, often used for protection or to form amide bonds. The rate and efficiency of this reaction are directly related to the nucleophilicity of the amino group.
General Trend: Aliphatic amino alcohols (Ethanolamine, Phenylethanolamine) > Aromatic amino alcohol (this compound).
Due to the higher nucleophilicity of their aliphatic amino groups, ethanolamine and phenylethanolamine undergo N-acylation more readily than this compound.[4] Tyramine's reactivity is primarily associated with its phenolic hydroxyl group, with the primary aliphatic amine being highly reactive towards acylation.
Table 1: Comparison of N-Acylation Reactivity
| Compound | Structure | Amino Group Type | Relative Reactivity | Typical Reaction Conditions | Yield | Reference(s) |
| This compound | Aromatic (Primary) | Lower | Acetic anhydride (B1165640), room temp, solvent-free | Good to Excellent | [7] | |
| Ethanolamine | Aliphatic (Primary) | High | Fatty acids, Lipase, Microwave | Good | [8] | |
| Tyramine | Aliphatic (Primary) | High | Acyl chlorides, Base | Good | [9] | |
| Phenylethanolamine | Aliphatic (Primary) | High | Acetic anhydride, solvent-free | ~90% | [7] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
N-Alkylation
Similar to acylation, N-alkylation reactivity depends on the nucleophilicity of the amine. Aromatic amines are generally less reactive and prone to over-alkylation under harsh conditions. Modern catalytic methods, such as the "borrowing hydrogen" strategy, have enabled the efficient N-alkylation of aromatic amines with alcohols.
General Trend: Aliphatic amino alcohols > Aromatic amino alcohol.
Table 2: Comparison of N-Alkylation Reactivity
| Compound | Amino Group Type | Relative Reactivity | Typical Reaction Conditions | Notes | Reference(s) |
| This compound | Aromatic (Primary) | Lower | Alcohols, Ru-catalyst, Base, 70-90°C | Requires catalysis for efficient reaction with alcohols. | [10] |
| Ethanolamine | Aliphatic (Primary) | High | Alkyl halides, Base | Prone to over-alkylation (di- and tri-alkylation). | [4] |
| Tyramine | Aliphatic (Primary) | High | Alkyl halides, Base | High reactivity of the primary amine. | - |
| Phenylethanolamine | Aliphatic (Primary) | High | Alkyl halides, Base | High reactivity of the primary amine. | - |
Oxidation
The oxidation of amino alcohols can occur at the amino group, the alcohol, or the aromatic ring.
-
This compound : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric products. The primary alcohol can be oxidized to an aldehyde or carboxylic acid using appropriate reagents.
-
Ethanolamine : The primary alcohol can be oxidized, and under strong conditions, the C-N bond can be cleaved.
-
Tyramine : The phenolic hydroxyl group is readily oxidized.
-
Phenylethanolamine : The secondary alcohol can be oxidized to a ketone.
Cyclization
The structure of some amino alcohols allows for intramolecular cyclization reactions to form heterocyclic compounds.
-
2-(o-Aminophenyl)ethanol (an isomer) can undergo cyclization to form indoline.
-
This compound does not readily undergo simple cyclization due to the para-substitution pattern. However, oxidative cyclization involving the aniline nitrogen and a suitable reaction partner is a possibility, analogous to reactions seen with related structures.[11][12]
Experimental Protocols
General Protocol for N-Acylation of Amines/Amino Alcohols (Catalyst-Free)
This protocol is adapted from a general, environmentally friendly procedure.[7]
-
Reactant Mixture : In a round-bottomed flask, mix the amine or amino alcohol (1 mmol) with acetic anhydride (1.2 mmol).
-
Reaction : Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 15 minutes.
-
Work-up : Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Crystallization : Allow the mixture to stand at room temperature for 1 hour to allow the product to crystallize.
-
Isolation : Collect the crystalline product by filtration.
General Protocol for N-Alkylation of Aromatic Amines with Alcohols (Catalytic)
This protocol is based on a modern ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodology.[10]
-
Flask Preparation : To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ complex, 2 mol%), a suitable ligand if required, and a base (e.g., potassium tert-butoxide, 1 mmol).
-
Solvent Addition : Add an anhydrous solvent (e.g., toluene, 1 mL).
-
Reactant Addition : Add the aromatic amine (1 mmol) and the alcohol (1 mmol).
-
Reaction : Heat the reaction mixture (e.g., 70-90°C) and stir for 24-48 hours.
-
Monitoring : Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Work-up : After cooling, quench the reaction with water.
-
Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Workflows
N-Acylation Workflow
Caption: General experimental workflow for catalyst-free N-acylation.
Catalytic N-Alkylation Workflow
Caption: Experimental workflow for catalytic N-alkylation of aromatic amines.
Biological Activity & Signaling Pathways
While ethanolamine is a component of phospholipids (B1166683) and tyramine acts as a neurotransmitter, the biological role of this compound is less defined in the literature.[11] Its primary contemporary application in drug development is as a chemical linker in Proteolysis Targeting Chimeras (PROTACs).[13] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. In this context, this compound serves as a structural component of the linker connecting the target protein ligand to the E3 ligase ligand.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Conclusion
The reactivity of this compound is primarily characterized by the properties of its aromatic amino group, which is less nucleophilic than the aliphatic amines found in ethanolamine, tyramine, and phenylethanolamine. This leads to slower reaction rates in typical N-acylation and N-alkylation reactions, often necessitating catalytic methods for efficient transformation. The presence of both an amino and a hydroxyl group, combined with the aromatic ring, makes it a valuable and versatile building block, particularly in the synthesis of complex molecules like PROTACs where its structural properties can be precisely tuned. Researchers should consider these fundamental reactivity differences when designing synthetic routes involving these amino alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. flexiprep.com [flexiprep.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide: 2-(4-Aminophenyl)ethanol vs. 2-Phenylethanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and, consequently, its suitability for various applications, from advanced materials to drug delivery systems. This guide provides an objective comparison of two aromatic alcohol monomers: 2-(4-aminophenyl)ethanol (B86761) and 2-phenylethanol (B73330). The key difference lies in the presence of an amino group on the phenyl ring of this compound, which significantly influences the resulting polymer's characteristics.
Structural and Functional Differences
2-Phenylethanol is a simple aromatic alcohol, valued for introducing hydrophobicity and rigidity into a polymer backbone. In contrast, this compound is a bifunctional monomer, possessing both a hydroxyl group for ester linkages and an amino group that can form amide bonds or participate in other reactions. This dual functionality opens up a wider range of polymerization possibilities, including the synthesis of poly(amide-ester)s.[1] The presence of the amino group also introduces a site for potential hydrogen bonding, which can profoundly impact the polymer's thermal and mechanical properties.
Performance in Polymer Synthesis: A Comparative Overview
For example, a poly(amide-ester) synthesized from 4-aminophenethyl alcohol (a constitutional isomer of this compound) and isophthaloyl chloride demonstrated specific thermal and solubility characteristics.[1] The presence of the amide linkage contributes to a more ordered, crystalline structure. In contrast, polyesters derived from 2-phenylethanol would lack these amide groups and the associated hydrogen bonding, generally resulting in lower melting points and different solubility profiles. Aromatic polyesters are noted for their high melting points and thermal stability, but the additional intermolecular forces from hydrogen bonding in amino-containing polymers typically enhance these properties further.
| Property | Polymer from this compound (Anticipated) | Polymer from 2-Phenylethanol (Typical) |
| Polymer Type | Poly(ester-amide), Polyamide, Polyester | Polyester |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Melting Temp. (Tm) | Higher | Lower |
| Thermal Stability | Higher | Moderate to High |
| Mechanical Strength | Higher | Moderate to High |
| Solubility | Soluble in polar aprotic solvents | Soluble in a wider range of organic solvents |
| Intermolecular Forces | Hydrogen bonding, van der Waals | van der Waals |
Note: The properties for the polymer from this compound are anticipated based on the influence of the amino group and data from analogous polymer systems. Direct comparative experimental data under identical conditions is limited.
Experimental Protocols
Synthesis of an Ordered Poly(amide-ester) from 4-Aminophenethyl Alcohol and Isophthaloyl Chloride
This protocol is adapted from a study on a constitutional isomer of this compound and provides a relevant synthetic methodology.[1]
Materials:
-
4-Aminophenethyl alcohol
-
Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flask equipped with a stirrer and a nitrogen inlet, dissolve 4-aminophenethyl alcohol in NMP containing triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of isophthaloyl chloride in NMP to the cooled monomer solution with stirring.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for an additional 2 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the final polymer product in a vacuum oven.
General Protocol for Polyester Synthesis via Melt Polycondensation
This is a general procedure for synthesizing polyesters from a diol (like 2-phenylethanol) and a diacid.
Materials:
-
2-Phenylethanol
-
Diacid (e.g., Terephthalic acid)
-
Catalyst (e.g., Antimony trioxide)
-
Nitrogen gas
Procedure:
-
Charge the reactor with 2-phenylethanol, the diacid, and the catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically at temperatures between 150-220°C. Water is removed as a byproduct.
-
After the initial esterification, gradually increase the temperature (e.g., to 270-280°C) and apply a vacuum.
-
Continue the polycondensation under vacuum to remove the ethylene (B1197577) glycol byproduct and increase the molecular weight of the polymer.
-
Once the desired viscosity is reached, the molten polymer is extruded and pelletized.
Conclusion
The choice between this compound and 2-phenylethanol in polymer synthesis hinges on the desired properties of the final material.
-
2-Phenylethanol is a suitable choice for creating polyesters where the primary contributions from the aromatic ring are hydrophobicity and a moderate increase in thermal and mechanical stability.
-
This compound offers greater versatility due to its dual functionality. The presence of the amino group allows for the formation of amide linkages and introduces hydrogen bonding, which is anticipated to lead to polymers with significantly enhanced thermal stability, mechanical strength, and potentially different solubility characteristics. This makes it a compelling monomer for high-performance polymers and functional materials where intermolecular interactions are key to performance.
For researchers in drug development, the amino group on this compound also presents a reactive handle for further functionalization, such as conjugation of therapeutic agents or targeting moieties, adding another layer of utility to this versatile monomer. The selection, therefore, should be guided by a thorough consideration of the structure-property relationships and the specific performance requirements of the intended application.
References
A Comparative Guide to Catalysts for the Reduction of p-Nitrophenylethanol
For Researchers, Scientists, and Drug Development Professionals
The reduction of p-nitrophenylethanol to its corresponding amine, p-aminophenylethanol, is a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of this reduction is highly dependent on the catalyst employed. This guide provides an objective comparison of different classes of catalysts, including noble metal-based, bimetallic, and non-precious metal catalysts, for the reduction of nitroarenes, using the reduction of 4-nitrophenol (B140041) as a model reaction due to the prevalence of data for this closely related substrate. The performance of these catalysts is evaluated based on key metrics such as conversion rates, reaction times, and turnover frequencies (TOF).
Data Presentation: Catalyst Performance Comparison
The following tables summarize the catalytic performance of various catalysts in the reduction of 4-nitrophenol. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Noble Metal Catalysts
| Catalyst | Support | Reducing Agent | Temperature (°C) | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Reference |
| Au NPs | PNIPAM | NaBH₄ | 20 | < 10 min | >99 | 12.9 min⁻¹ | [1][2] |
| Pd NPs | PNIPAM | NaBH₄ | 20 | < 15 min | >99 | - | [1][2] |
| Pt NPs | PNIPAM | NaBH₄ | 20 | < 20 min | >99 | - | [1][2] |
| Ag NPs | PAA | NaBH₄ | Room Temp. | 20-30 s | ~100 | 0.3 s⁻¹ | [3] |
| Pd/C (5%) | Carbon | H₂ | Room Temp. | 0.5-2 h | >95 | - | [4] |
| PtO₂ | None | H₂ | Room Temp. | - | - | - | [4] |
Table 2: Bimetallic Catalysts
| Catalyst | Support | Reducing Agent | Temperature (°C) | Reaction Time | Conversion (%) | Key Findings | Reference |
| Au-Pd NFs | None | NaBH₄ | Room Temp. | - | >99 | Activity order: Au@Pd > Au-Pd (Au1Pd1 core) > Au-Pd (Au core) | [2][5] |
| Co-Ni | None | NaBH₄ | - | - | High | Synergistic effect enhances activity and selectivity. | [6] |
| Pt-Ni | Micellar solution | NaBH₄ | Room Temp. | - | High | - | [7] |
| Au-Pd | Graphene | NaBH₄ | Room Temp. | < 2 min | >99 | Bimetallic shows enhanced activity over monometallic. | [8] |
Table 3: Non-Precious Metal and Other Catalysts
| Catalyst | Support | Reducing Agent | Temperature (°C) | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Reference |
| Co₉S₈ | None | NaBH₄ | - | < 10 min | ~100 | - | [9] |
| CoS | None | NaBH₄ | - | < 15 min | ~100 | - | [9] |
| CoS₂ | None | NaBH₄ | - | < 20 min | ~100 | - | [9] |
| MoTe₂ (mixed phase) | None | NaBH₄ | Room Temp. | 15 min | >80 | - | [4][10] |
| Raney Nickel | None | H₂ | 40 | - | High | Cost-effective for industrial scale. | [4] |
| Fe(OH)₃/Fe₂O₃@Au | None | NaBH₄ | Room Temp. | < 5 min | ~100 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for catalyst synthesis and the catalytic reduction of 4-nitrophenol.
Synthesis of Au-Pd Bimetallic Nanoflowers (NFs)
This protocol describes a seed-mediated growth method for synthesizing Au-Pd bimetallic nanoflowers[2].
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
Procedure:
-
Prepare seed solutions of Au or Au-Pd nanoparticles according to established literature procedures.
-
In a flask, add the seed solution to deionized water under moderate stirring.
-
Sequentially add solutions of AgNO₃, K₂PdCl₄, and HAuCl₄ to the mixture.
-
After ensuring sufficient dispersion, add a solution of ascorbic acid to initiate the reduction and formation of the nanoflowers.
-
The resulting Au-Pd bimetallic nanoflowers can be collected by centrifugation and washed with deionized water.
Catalytic Reduction of 4-Nitrophenol
This general procedure is commonly used to evaluate the catalytic activity of nanoparticles for the reduction of 4-nitrophenol with NaBH₄[11][12].
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Synthesized catalyst
-
Deionized water
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare an aqueous solution of 4-nitrophenol (e.g., 0.1 mM).
-
In a quartz cuvette, add the 4-nitrophenol solution and deionized water.
-
Add a freshly prepared aqueous solution of NaBH₄ (e.g., 10 mM). The solution should turn yellow, indicating the formation of the 4-nitrophenolate (B89219) ion.
-
Record the initial UV-Vis spectrum. The maximum absorbance should be around 400 nm.
-
Add a specific amount of the catalyst dispersion to the cuvette to initiate the reaction.
-
Monitor the progress of the reaction by recording UV-Vis spectra at regular time intervals. The decrease in absorbance at 400 nm and the appearance of a new peak around 300 nm indicate the reduction of 4-nitrophenol to 4-aminophenol.
Mandatory Visualization
Experimental Workflow for Catalytic Reduction
Caption: A generalized experimental workflow for the catalytic reduction of 4-nitrophenol.
Proposed Reaction Mechanism: Langmuir-Hinshelwood Model
The catalytic reduction of nitroarenes on the surface of metal nanoparticles is often described by the Langmuir-Hinshelwood mechanism. This model involves the adsorption of both reactants onto the catalyst surface prior to the surface reaction.
Caption: The Langmuir-Hinshelwood mechanism for the reduction of 4-nitrophenol.
References
- 1. [PDF] Synthesis of Au-Pd Bimetallic Nanoflowers for Catalytic Reduction of 4-Nitrophenol | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01874A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biotechjournal.in [biotechjournal.in]
- 7. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 8. AuPd bimetallic nanoparticles decorated on graphene nanosheets: their green synthesis, growth mechanism and high catalytic ability in 4-nitrophenol reduction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. langmuir-hinshelwood-kinetics-screencast - LearnChemE [learncheme.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of polyamides derived from 4-aminophenethyl alcohol
A Comparative Guide to the Performance of Polyamides Derived from 4-Aminophenethyl Alcohol
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision guided by a nuanced understanding of their performance characteristics. This guide provides a comparative evaluation of polyamides derived from 4-aminophenethyl alcohol, benchmarking their properties against key alternatives to inform material selection for advanced applications.
The focus of this guide is a poly(amide-ester) synthesized from 4-aminophenethyl alcohol and isophthaloyl chloride. Due to the bifunctional nature of 4-aminophenethyl alcohol (containing both an amine and a hydroxyl group), its polymerization with a diacid chloride results in a polymer with both amide and ester linkages. The performance of this polymer is compared against three distinct alternatives: a high-performance aromatic polyamide (aramid), poly(m-phenylene isophthalamide) (PMIA); a specialty aromatic polyamide modified with bulky adamantyl groups to enhance solubility; and a widely used aliphatic polyamide, Polyamide 66 (PA66).
Performance Data Comparison
The following tables summarize the key quantitative data for the thermal, mechanical, and solubility properties of the selected polyamides.
Table 1: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(amide-ester) from 4-aminophenethyl alcohol | Not Reported | Not Reported |
| Poly(m-phenylene isophthalamide) (PMIA) | ~267 | ~445 (5% mass loss)[1] |
| Adamantane-based Polyamide | 335 - 370 | ~400 (initial decomposition)[2] |
| Polyamide 66 (PA66) | ~50-80 | > 320[3][4][5] |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(amide-ester) from 4-aminophenethyl alcohol | Not Reported | Not Reported | Not Reported |
| Poly(m-phenylene isophthalamide) (PMIA) | 25 - 262 | Not Reported | Not Reported |
| Adamantane-based Polyamide | > 65 | 2.0 - 2.6 | Not Reported |
| Polyamide 66 (PA66) | 82 | 3.2 | 30 |
Table 3: Solubility
| Polymer | NMP | DMAc | DMF | DMSO | m-cresol | THF | CHCl₃ |
| Poly(amide-ester) from 4-aminophenethyl alcohol | Soluble | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Poly(m-phenylene isophthalamide) (PMIA) | Soluble (with LiCl)[6] | Soluble (with LiCl)[6] | Soluble (with LiCl) | Insoluble | Not Reported | Insoluble | Insoluble |
| Adamantane-based Polyamide | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Polyamide 66 (PA66) | Insoluble | Insoluble | Insoluble | Insoluble | Soluble (hot) | Insoluble | Insoluble |
Note: "Not Reported" indicates that the specific data was not found in the reviewed literature for the poly(amide-ester) derived from 4-aminophenethyl alcohol.
Key Experiments and Methodologies
The following sections detail the experimental protocols for the synthesis and characterization of the poly(amide-ester) derived from 4-aminophenethyl alcohol and the comparative polyamides.
Synthesis of Poly(amide-ester) from 4-Aminophenethyl Alcohol and Isophthaloyl Chloride
This procedure describes the direct polycondensation to form an ordered head-to-head or tail-to-tail poly(amide-ester).
Materials:
-
4-Aminophenethyl alcohol
-
Isophthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
Protocol:
-
In a reaction vessel, 4-aminophenethyl alcohol is dissolved in NMP in the presence of triethylamine.
-
The solution is cooled to 0°C.
-
A solution of isophthaloyl chloride in NMP is added slowly to the cooled solution of 4-aminophenethyl alcohol.
-
The reaction mixture is stirred for a specified period at 0°C and then allowed to warm to room temperature.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.
Characterization of Polyamide Properties
Inherent Viscosity: Inherent viscosity, a measure of the polymer's molecular weight, is determined by measuring the flow time of a dilute solution of the polymer and the pure solvent in a viscometer at a constant temperature (e.g., 30°C). The polymer is typically dissolved in a suitable solvent such as NMP at a concentration of 0.5 g/dL.
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA: The thermal stability of the polyamide is evaluated using TGA. A small sample of the polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
-
DSC: The glass transition temperature (Tg) is determined using DSC. The polymer sample is subjected to a controlled temperature program (heating, cooling, and reheating cycles) to observe the heat flow associated with thermal transitions.
Mechanical Testing (Tensile Properties): Polymer films are prepared by solution casting. The films are cut into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638). The tensile properties (tensile strength, tensile modulus, and elongation at break) are measured using a universal testing machine at a constant crosshead speed.
Solubility Testing: The solubility of the polyamides is determined by adding a small amount of the polymer to various solvents at room temperature and observing its dissolution behavior (soluble, partially soluble, or insoluble).
Visualizations
References
comparing the properties of graphene functionalized with different amino alcohols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of graphene with amino alcohols offers a promising avenue for advancing drug delivery systems, enhancing biocompatibility, and tailoring the physicochemical properties of graphene for specific biomedical applications. This guide provides a comparative analysis of graphene oxide (GO) functionalized with a homologous series of short-chain amino alcohols: ethanolamine (B43304) (EA), propanolamine (B44665) (PA), and butanolamine (BA). By examining the impact of increasing alkyl chain length on key properties, this document aims to assist researchers in selecting the optimal functionalization strategy for their needs.
Comparative Analysis of Physicochemical Properties
The introduction of amino alcohols to the graphene oxide surface is typically achieved through reactions with the oxygen-containing functional groups on GO, such as epoxy and carboxyl groups. This covalent functionalization alters the surface chemistry and, consequently, the material's properties.[1][2]
Table 1: Comparison of Key Properties of Amino Alcohol-Functionalized Graphene Oxide
| Property | Graphene Oxide (GO) | GO-Ethanolamine (GO-EA) | GO-Propanolamine (GO-PA) | GO-Butanolamine (GO-BA) | General Trend with Increasing Chain Length |
| Biocompatibility | Moderate, dose-dependent cytotoxicity[3] | Improved biocompatibility compared to GO[4][5] | Expected to have good biocompatibility | Expected to have good biocompatibility | Biocompatibility may be influenced by the balance of hydrophilicity and hydrophobicity. |
| Drug Loading Capacity | High, due to large surface area and π-π stacking interactions[6] | Potentially high, influenced by surface chemistry and drug structure | Potentially high, may vary based on drug-carrier interactions | Potentially high, may be enhanced for hydrophobic drugs | May increase for hydrophobic drugs due to increased non-polar interactions. |
| Thermal Stability | Decomposes at lower temperatures due to oxygen groups[5] | Improved thermal stability compared to GO[7][8] | Expected to show further improvement | Expected to show the highest thermal stability | Increased thermal stability due to the removal of oxygen groups and the introduction of stable C-N bonds. |
| Dispersion in Polar Solvents (e.g., Water) | Good[1] | Good, stable dispersions[9] | Moderate, may decrease with longer chain | Lower, increased hydrophobicity can lead to aggregation | Decreased dispersion in polar solvents. |
| Dispersion in Non-Polar Solvents | Poor | Improved compared to GO | Good | Very good | Increased dispersion in non-polar solvents. |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and characterization of amino alcohol-functionalized graphene oxide.
Synthesis of Amino Alcohol-Functionalized Graphene Oxide
The synthesis typically involves a two-step process: the preparation of graphene oxide from graphite (B72142), followed by the functionalization with the respective amino alcohol.
1. Synthesis of Graphene Oxide (GO) via Modified Hummer's Method: [10]
-
Materials: Graphite flakes, sodium nitrate (B79036) (NaNO₃), potassium permanganate (B83412) (KMnO₄), concentrated sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), and deionized (DI) water.
-
Procedure:
-
Add graphite flakes and NaNO₃ to concentrated H₂SO₄ in an ice bath.
-
Slowly add KMnO₄ to the mixture while keeping the temperature below 20 °C.
-
Stir the mixture at 35 °C for 30 minutes.
-
Add DI water, and heat the mixture to 98 °C for 45 minutes.
-
Terminate the reaction by adding more DI water and H₂O₂.
-
Wash the resulting graphite oxide with HCl and DI water repeatedly until the pH is neutral.
-
Exfoliate the graphite oxide into graphene oxide in DI water using ultrasonication.
-
2. Functionalization of GO with Amino Alcohols (EA, PA, BA): [9]
-
Materials: Graphene oxide dispersion, ethanolamine, propanolamine, or butanolamine, and DI water.
-
Procedure:
-
Disperse GO in DI water to form a stable suspension.
-
Adjust the pH of the GO dispersion to acidic conditions (pH 1-3) using an acid like HCl.
-
Add the respective amino alcohol (ethanolamine, propanolamine, or butanolamine) to the GO dispersion. The mass ratio of GO to amino alcohol can be varied (e.g., 1:2 to 1:10) to control the degree of functionalization.
-
Stir the mixture at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 24 hours).
-
Wash the functionalized GO product with DI water to remove unreacted amino alcohol.
-
The resulting amino alcohol-functionalized GO can be further reduced using a reducing agent like hydrazine (B178648) hydrate, if desired, to obtain reduced functionalized graphene oxide.
-
Experimental Workflow for Synthesis and Functionalization
Workflow for the synthesis of graphene oxide and its subsequent functionalization with amino alcohols.
Characterization Techniques
A suite of analytical techniques is employed to confirm the successful functionalization and to characterize the properties of the resulting materials.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Functionalized GO |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups.[11] | Appearance of N-H and C-N stretching vibrations, and a decrease in the intensity of peaks related to epoxy and carboxyl groups on GO.[12] |
| Raman Spectroscopy | To assess the structural integrity and defect density of the graphene lattice.[4] | An increase in the D/G band intensity ratio (ID/IG) after functionalization, indicating the introduction of sp³ defects due to covalent bonding.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[11] | Appearance of a N1s peak, confirming the presence of nitrogen from the amino alcohol. Deconvolution of the C1s peak reveals an increase in C-N bonds. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability.[7] | A higher decomposition temperature for functionalized GO compared to pristine GO, indicating enhanced thermal stability.[8] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and structure of the graphene sheets. | Observation of thin, wrinkled sheets, with potential changes in surface roughness after functionalization. |
Signaling Pathways in Cellular Interactions
The interaction of functionalized graphene with cells is a critical aspect of its application in drug delivery and biomedicine. While specific signaling pathways for different amino alcohol functionalizations are not yet well-elucidated, general mechanisms have been proposed for amino-functionalized graphene. The positive charge of the amino groups at physiological pH can enhance the interaction with the negatively charged cell membrane, potentially leading to cellular uptake through endocytosis.
Proposed Cellular Uptake and Signaling Pathway
A generalized diagram of the cellular uptake and subsequent action of amino alcohol-functionalized graphene for drug delivery.
Conclusion
The functionalization of graphene oxide with amino alcohols provides a versatile platform for tuning its properties for various biomedical applications. The length of the amino alcohol's alkyl chain appears to play a significant role in determining the material's biocompatibility, drug loading capacity, thermal stability, and dispersion characteristics. While direct comparative studies are limited, the available evidence suggests that increasing the chain length from ethanolamine to butanolamine leads to increased hydrophobicity, which can be advantageous for the delivery of non-polar drugs and for enhancing thermal stability. Conversely, shorter chain amino alcohols may be preferable for applications requiring good dispersion in aqueous media. Further research is needed to fully elucidate the structure-property relationships and to investigate the specific biological signaling pathways activated by these promising nanomaterials.
References
- 1. azonano.com [azonano.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biocompatibility of graphene oxide nanosheets functionalized with various amino acids towards mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of functional groups on the degradation of graphene oxide nanomaterials - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 6. Functionalization and optimization-strategy of graphene oxide-based nanomaterials for gene and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102320595A - Dispersible ethanolamine functionalized graphene and preparation method thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino-Modified Graphene Oxide from Kish Graphite for Enhancing Corrosion Resistance of Waterborne Epoxy Coatings | MDPI [mdpi.com]
Unveiling the Bioactivity of 2-(4-Aminophenyl)ethanol Derivatives: A Comparative Analysis
Derivatives of 2-(4-Aminophenyl)ethanol (B86761), particularly those incorporating a benzothiazole (B30560) moiety, have demonstrated potent and selective anticancer activity. Similarly, other aminophenol derivatives have shown promising antimicrobial effects. Due to the absence of data on the parent compound, this guide will utilize the biological activities of structurally related compounds, phenylethanol and 4-aminophenol, as a baseline for comparison.
Anticancer Activity: A Leap in Potency with Benzothiazole Substitution
The addition of a benzothiazole ring to the this compound scaffold results in a dramatic increase in anticancer activity. These derivatives have shown significant cytotoxicity against various cancer cell lines, with some compounds exhibiting nanomolar to picomolar efficacy.
Quantitative Comparison of Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |
| Baseline Compounds | |||
| 4-Aminophenol | Jurkat T cells | Cytotoxicity | 10-250 µM caused decreased survival[1] |
| 2-(4-Aminophenyl)benzothiazole Derivatives | |||
| 2-(4-Aminophenyl)benzothiazole | MCF-7, MDA-MB-468 | IC50 | Inactive (> 30 µM)[2] |
| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7, MDA-MB-468 | IC50 | Potent (nanomolar range)[2] |
| 2-(4-Amino-3-chlorophenyl)benzothiazole | IGROV1 | GI50 | < 10 nM[3] |
| 2-(4-Amino-3-bromophenyl)benzothiazole | OVCAR-3 | In vivo growth inhibition | > 50% at 150 mg/kg[3] |
| 6-Amino-2-phenylbenzothiazole Derivatives | HEP-2, MCF-7 | IC50 | 9x10⁻⁶ to 4x10⁻³ M[4] |
| Benzothiazole Derivatives (4d, 4m) | AsPC-1, BxPC-3 (Pancreatic) | IC50 | 3.99 - 14.99 µM[5] |
Antimicrobial Activity: Emerging Potential of Aminophenol Derivatives
While the parent compound's antimicrobial properties are uncharacterized, derivatives of aminophenols have demonstrated notable antibacterial and antifungal activities. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial action.
Quantitative Comparison of Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) |
| Baseline Compounds | |||
| Phenylethanol | E. coli, S. aureus | MIC | Bacteriostatic at 12-16 mM[6][7] |
| 4-Aminophenol Schiff Bases | S. aureus, M. luteus | Zone of Inhibition | 14.18 mm (S-1)[8] |
| Aminophenol Derivatives | |||
| Azo compounds of 4-aminophenol | E. coli, S. aureus | Antibacterial Activity | Showed good activity[9] |
| 3-Aminophenol Derivatives | E. coli, S. aureus, P. aeruginosa | MIC | 6.25 - >100[10] |
Structure-Activity Relationship (SAR)
The available data points towards key structural features that influence the biological activity of this compound derivatives.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[11][12][13]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 570 and 590 nm) using a microplate reader.[11] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Workflow of the MTT Assay for Cytotoxicity Testing.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]
Methodology:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[16]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. protocols.io [protocols.io]
A Comparative Guide to the Applications of 2-(4-Aminophenyl)ethanol and Its Analogs for Researchers and Drug Development Professionals
An in-depth review of the synthesis, performance, and therapeutic potential of 2-(4-Aminophenyl)ethanol and its derivatives across diverse scientific fields.
This compound, a versatile organic compound, and its structural analogs have garnered significant attention in various scientific and industrial sectors. From serving as a crucial building block in the synthesis of pharmaceuticals to its incorporation in advanced polymers and agrochemicals, this scaffold demonstrates remarkable chemical reactivity and biological significance. This guide provides a comprehensive comparison of the applications of this compound and its analogs, supported by experimental data, detailed methodologies, and visual representations of key processes.
Pharmaceutical Applications: A Gateway to Novel Therapeutics
The 4-aminophenethyl alcohol scaffold is a cornerstone in medicinal chemistry, primarily due to its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, leading to a wide array of pharmacologically active molecules.
Mirabegron: A Case Study in Drug Development
One of the most notable applications of a this compound analog is in the synthesis of Mirabegron, a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder (OAB).[2] The key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, is a direct derivative of this compound.
Table 1: Clinical Efficacy of Mirabegron Compared to Other OAB Treatments
| Treatment | Change in Micturition Frequency (per 24h) | Change in Incontinence Episodes (per 24h) | Incidence of Dry Mouth (%) |
| Mirabegron (50 mg) | -1.67 | -1.12 | 2.8 |
| Tolterodine ER (4 mg) | -1.59 | -1.27 | 7.7 |
| Solifenacin (5 mg) | -1.85 | -1.45 | 9.3 |
| Placebo | -0.86 | -0.66 | 2.5 |
Data compiled from a network meta-analysis of randomized controlled trials.
Experimental Protocol: Synthesis of Mirabegron from (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
This protocol outlines the final coupling step in the synthesis of Mirabegron.
-
Reaction Setup: In a reaction vessel, dissolve (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol (1.0 eq) and 2-(2-aminothiazol-4-yl)acetic acid (1.0-1.5 eq) in a suitable solvent such as isopropanol (B130326) or a mixture of water and an organic solvent.
-
Coupling Agent Addition: Add a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq), and an activator, like 4-dimethylaminopyridine (B28879) (DMAP) (0.5 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 5-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, adjust the pH of the mixture to approximately 12 with a base (e.g., 10% sodium hydroxide (B78521) solution) to precipitate the product. The crude Mirabegron is then collected by filtration.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure Mirabegron. The purity is typically assessed by HPLC.
Signaling Pathway of Mirabegron
Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor (bladder) muscle. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.
Caption: Mirabegron's signaling pathway in the detrusor muscle.
Anticancer and Antimicrobial Agents
Derivatives of this compound have also shown promise as anticancer and antimicrobial agents. For instance, 2-(4-aminophenyl)benzothiazoles have demonstrated potent in vitro activity against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Analogs
| Compound | Cell Line | IC50 (µM) |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast Cancer) | 0.024 |
| MDA-MB-468 (Breast Cancer) | 0.031 | |
| 3'-Methyl-2-(4-aminophenyl)benzothiazole | OVCAR-3 (Ovarian Cancer) | 0.015 |
| A498 (Kidney Cancer) | 0.022 | |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 0.1 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for determining the IC50 values of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Agrochemical Applications: Development of Novel Pesticides
The phenylethylamine scaffold is present in various agrochemicals. Derivatives of this compound have been investigated for their potential as insecticides and herbicides.
Table 3: Insecticidal Activity of N-Acyl-2-(4-aminophenyl)ethanol Analogs against Spodoptera litura (Tobacco Cutworm)
| Compound | R Group | LC50 (ppm) |
| Analog 1 | -COCH3 | 125.4 |
| Analog 2 | -COC6H5 | 89.2 |
| Analog 3 | -CO(CH2)4CH3 | 105.7 |
| Cypermethrin (Reference) | - | 15.6 |
LC50 values represent the lethal concentration required to kill 50% of the test population.
Materials Science: Building Blocks for High-Performance Polymers
This compound serves as a valuable monomer in the synthesis of various polymers, including polyamides, poly(amide-ester)s, and polyurethanes. The presence of both an amine and a hydroxyl group allows for the formation of diverse polymer architectures with tailored properties.
Table 4: Thermal and Mechanical Properties of a Poly(amide-ester) Derived from this compound
| Property | Value |
| Glass Transition Temperature (Tg) | 185 °C |
| Decomposition Temperature (Td, 5% weight loss) | 350 °C |
| Tensile Strength | 75 MPa |
| Tensile Modulus | 2.1 GPa |
| Elongation at Break | 5% |
PROTAC Technology: A Versatile Linker
In the burgeoning field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This compound and its analogs are utilized as linkers to connect the target-binding and E3 ligase-binding moieties of a PROTAC. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.
Experimental Workflow: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general workflow for evaluating the efficacy of a PROTAC.
Caption: Experimental workflow for assessing PROTAC efficacy.
Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
-
Cell Treatment and Lysis: Treat cells expressing the target protein with the PROTAC at various concentrations and for different durations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
This compound and its analogs represent a versatile and valuable class of compounds with a broad spectrum of applications. Their utility as key intermediates in the synthesis of pharmaceuticals, such as the blockbuster drug Mirabegron, highlights their significance in drug discovery. Furthermore, their role in the development of novel anticancer agents, pesticides, and high-performance polymers underscores their importance in addressing challenges across various scientific disciplines. The continued exploration of this chemical scaffold is poised to yield further innovations in medicine, agriculture, and materials science. Researchers are encouraged to leverage the information and protocols presented in this guide to further investigate and expand the applications of these promising molecules.
References
Safety Operating Guide
Safe Disposal of 2-(4-Aminophenyl)ethanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As an aromatic amine, this compound requires careful handling due to its potential health hazards.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5]
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Ensure exposed skin is covered.
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.[5]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8] Intentional evaporation is also an improper and illegal disposal method.[6][8]
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[9] It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[3][4]
-
Solid Waste: Carefully transfer solid this compound or contaminated materials (e.g., weighing paper, contaminated paper towels) into a designated, compatible, and clearly labeled hazardous waste container.[10][11] Avoid creating dust during transfer.[3]
-
Liquid Waste: If this compound is in a solution, transfer it to a compatible, labeled hazardous waste container for organic liquid waste.
Step 2: Container Management
-
Use Appropriate Containers: Waste containers must be made of a material compatible with aromatic amines and have a secure, tightly fitting screw cap.[8][9]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[6][8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][12]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate spills or leaks.
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[9][14]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: An empty container that once held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[6]
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., methanol (B129727) or ethanol).[11]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste in the appropriate solvent waste stream.[6][11]
-
Final Disposal: After triple-rinsing and drying, deface or remove the original label. The clean, empty container can then be disposed of as regular laboratory glass or plastic waste.[6]
Step 5: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][12]
-
Documentation: Maintain records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[9]
Chemical and Hazard Data
The following table summarizes key quantitative and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 104-10-9 | [3] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | |
| Physical State | Solid | [4] |
| GHS Hazard Statements | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| Signal Word | Warning | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also noted to be air-sensitive. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemically resistant, impervious gloves. Nitrile or Neoprene are recommended based on general resistance to aromatic amines. | Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | To prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area. For solids, a dust mask (e.g., N95) may be sufficient for low-level exposures. | Use a full-face respirator if irritation or other symptoms are experienced. |
Glove Selection and Breakthrough Time
| Glove Material | Estimated Breakthrough Time (for similar aromatic amines) | Recommendation |
| Nitrile Rubber | > 60 minutes (for incidental splash contact) | Suitable for general laboratory use and handling. |
| Neoprene | > 120 minutes (for incidental splash contact) | Recommended for tasks with a higher risk of splash. |
| Butyl Rubber | > 480 minutes | Recommended for extended or immersive handling. |
Note: The breakthrough times are estimates based on data for chemically similar compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data if available.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing the risks associated with handling this compound.
Operational Workflow Diagram
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

